Product packaging for 4-Benzylmorpholin-3-one(Cat. No.:CAS No. 61636-32-6)

4-Benzylmorpholin-3-one

Cat. No.: B1279983
CAS No.: 61636-32-6
M. Wt: 191.23 g/mol
InChI Key: PXAJALSKRUHGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1279983 4-Benzylmorpholin-3-one CAS No. 61636-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJALSKRUHGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485244
Record name 4-Benzylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61636-32-6
Record name 4-Benzylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, spectral characteristics, and synthetic methodologies.

Core Chemical Properties

This compound is a derivative of morpholine featuring a benzyl group substituted at the nitrogen atom and a carbonyl group at the 3-position of the morpholine ring.

Physicochemical Data

While comprehensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties.

PropertyValueSource
CAS Number 61636-32-6N/A
Molecular Formula C₁₁H₁₃NO₂N/A
Molecular Weight 191.23 g/mol N/A
Boiling Point 125 °C at 0.7 Torr[1]
Density 1.170 ± 0.06 g/cm³ (Predicted)[1]
pKa -0.95 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C[1]
Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely appear as a singlet around 4.5-4.7 ppm. The four protons of the morpholine ring would present as multiplets in the upfield region, generally between 3.0 and 4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactam at approximately 170 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm region. The benzylic methylene carbon is expected around 50-55 ppm, and the carbons of the morpholine ring would appear in the 40-70 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretching of the morpholine and methylene groups would appear in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 191. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the morpholine ring.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the N-benzylation of morpholin-3-one.

Materials:

  • Morpholin-3-one

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Pentane

  • Acetone

Procedure:

  • A solution of morpholin-3-one (1.0 g, 9.89 mmol) in anhydrous DMF (30 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • Sodium hydride (0.51 g, 12.85 mmol, 60% dispersion in mineral oil) is carefully added to the cooled solution in portions.

  • The resulting suspension is allowed to warm to room temperature and stirred.

  • Benzyl bromide (2.47 mL, 20.77 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 16 hours, monitoring for completion by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the slow addition of brine (10 mL).

  • The mixture is then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on a silica gel column, eluting with a gradient of acetone in pentane (starting from 40% acetone) to yield pure this compound.

Reactivity and Stability

This compound possesses a stable lactam (cyclic amide) functional group within the morpholine ring. The amide bond is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The nitrogen atom is tertiary and part of an amide, making it significantly less basic than a typical tertiary amine. The benzyl group can be cleaved under certain reductive conditions, such as catalytic hydrogenation. The compound should be stored at the recommended temperature of 2-8°C to ensure its long-term stability.

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported in the scientific literature. However, the structurally related compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, has been investigated for its biological activities. Preliminary studies on this analogue suggest potential interactions with serotonin and dopamine receptors.

Based on this, a hypothetical signaling pathway for this compound can be proposed, assuming it may interact with similar targets. The following diagram illustrates a potential interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which is a common mechanism for psychoactive compounds.

G_protein_signaling cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine/Serotonin Receptor) g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector regulates camp Second Messenger (e.g., cAMP) effector->camp produces compound This compound (Hypothetical Ligand) compound->receptor binds to pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Neuronal Excitation/Inhibition) pka->cellular_response phosphorylates targets leading to

Caption: Hypothetical G-protein signaling pathway for this compound.

It is crucial to note that this pathway is illustrative and based on the activity of a related compound. Further experimental validation is required to determine the actual biological targets and mechanism of action of this compound.

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow start Start Materials: Morpholin-3-one, Benzyl bromide, NaH, DMF reaction N-Benzylation Reaction (0°C to Room Temp, 16h) start->reaction quench Quenching (with Brine) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Flash Chromatography (Silica Gel) concentration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, as suggested by the biological activity of its close analogues. This guide has summarized the currently available chemical and physical data, provided a detailed synthetic protocol, and offered a speculative look at its potential biological role. Further research is warranted to fully elucidate the properties and pharmacological profile of this molecule, which may hold promise for the development of novel therapeutics.

References

4-Benzylmorpholin-3-one CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Benzylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document consolidates its known chemical properties and offers a framework for its potential evaluation based on the activities of structurally related morpholine derivatives.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized below.

PropertyValueCitation
CAS Number 61636-32-6[1][2]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Synonyms 4-BENZYL-MORPHOLIN-3-ONE, N-Benzylmorpholin-3-one[1][3]
Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and use in experimental settings.

PropertyValueCitation
Boiling Point 125 °C at 0.7 Torr
Density 1.170 ± 0.06 g/cm³ (Predicted)
Storage Temp. Room temperature[1]
Purity ≥97%[1]

Experimental Protocols: A Framework for Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancerous and non-cancerous cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., VERO) in 96-well plates and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assays

Morpholine derivatives have been investigated as inhibitors of various enzymes, such as carbonic anhydrase and kinases.[6][7] The following is a general protocol for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory potential of a compound against a specific enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the inhibitor. Kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[6]

Antimicrobial Activity Screening (Microbroth Dilution Method)

The antimicrobial potential of novel compounds is often assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans).[8][9]

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a conceptual workflow for the synthesis and evaluation of a novel morpholine derivative and a hypothetical signaling pathway that could be targeted.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Analysis Structural Analysis (NMR, MS) Purification->Structural Analysis In Vitro Assays In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Structural Analysis->In Vitro Assays SAR Studies Structure-Activity Relationship In Vitro Assays->SAR Studies In Silico Studies In Silico Studies (Docking) In Silico Studies->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: A generalized workflow for the development of novel morpholine derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Morpholine Derivative Morpholine Derivative Morpholine Derivative->mTOR

Caption: Hypothetical inhibition of the mTOR signaling pathway by a morpholine derivative.

Potential Applications in Drug Development

While this compound itself has not been extensively studied for biological activity, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry.[10] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of key signaling molecules like mTOR and PI3K.[4][7]

  • Anti-inflammatory Drugs: By targeting enzymes such as inducible nitric oxide synthase (iNOS).[11]

  • Antifungal Agents: By inhibiting enzymes in the ergosterol biosynthesis pathway.[12]

  • Antimalarials: As demonstrated by benzylmorpholine tetraoxane analogues.[13]

The presence of the benzyl group on the morpholin-3-one core provides a scaffold that can be further functionalized to explore these and other biological activities. Researchers can use this compound as a starting material for the synthesis of novel derivatives with potential therapeutic value. The synthetic versatility of the morpholine ring system allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.

References

4-Benzylmorpholin-3-one: A Technical Overview of its Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and available data for 4-Benzylmorpholin-3-one. Due to the limited publicly available information on this specific compound, this guide also includes relevant data from closely related analogs to provide a contextual understanding for research and development purposes.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name This compound is a heterocyclic organic molecule. It features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms at positions 1 and 4, respectively. A benzyl group is attached to the nitrogen atom at position 4, and a carbonyl group is present at position 3 of the morpholine ring, forming a lactam.

DOT Script of the Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information. For context, data for the closely related compound, 4-phenylmorpholin-3-one, is also provided.

PropertyThis compound4-Phenylmorpholin-3-one
CAS Number 61636-32-629518-11-4
Molecular Formula C₁₁H₁₃NO₂C₁₀H₁₁NO₂
Molecular Weight 191.23 g/mol 177.19 g/mol
Boiling Point 125 °C at 0.7 TorrNot available
Density 1.170 g/cm³ (Predicted)Not available

Experimental Protocols: A Putative Synthetic Approach

Synthesis of 4-Phenylmorpholin-3-one (Adapted as a potential route for this compound):

This protocol describes the synthesis of 4-phenylmorpholin-3-one from N-phenylethanolamine and chloroacetyl chloride. A similar approach using N-benzylethanolamine could potentially yield this compound.

  • Reaction: To a solution of N-phenylethanolamine (1 equivalent) in a suitable solvent such as isopropanol, chloroacetyl chloride (3 equivalents) and a 10 N aqueous solution of sodium hydroxide are added dropwise and simultaneously at a controlled temperature of 40°C.

  • pH Control: The pH of the reaction mixture is maintained between 7 and 8 during the addition.

  • Reaction Time: After the addition is complete, the mixture is stirred for an additional 10 minutes at 40°C.

  • Work-up: The reaction mixture is then cooled to 0°C and stirred for 1 hour. The resulting solid product is collected by filtration, washed with cold water, and dried.

Note: This protocol is for a related compound and would require optimization and verification for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific quantitative biological activity data and identified signaling pathways for this compound in the public domain.

The morpholine scaffold is, however, a well-recognized privileged structure in medicinal chemistry, present in a variety of biologically active compounds. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents. The biological activities are highly dependent on the nature and position of substituents on the morpholine ring. For professionals in drug development, this compound could serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

This compound is a defined chemical entity with a known structure. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive physicochemical properties, and biological activity. The information provided in this guide, including the putative synthetic protocol and data on related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule in drug discovery and development. Further experimental investigation is warranted to fully characterize its chemical and biological profile.

The Multifaceted Biological Activities of 4-Benzylmorpholin-3-one and its Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anticancer, Anti-inflammatory, and Neuroprotective Potential of 4-Benzylmorpholin-3-one Analogs.

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design. Within this class, the this compound core and its derivatives have emerged as a promising area of research, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data from relevant studies on analogous compounds to guide future research and development efforts.

Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

Derivatives of the morpholine and related heterocyclic structures have shown significant potential as anticancer agents. While specific data for this compound is limited in the public domain, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action, which primarily revolve around the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data on Anticancer Activity of Analogous Compounds

The following table summarizes the in vitro anticancer activity of various heterocyclic compounds bearing structural similarities to this compound, highlighting their potency against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzopyrone Derivatives Schiff's like compounds 4a, 4b, 4cVarious (NCI-60 panel)Growth Inhibition % reported[1]
Thiazolidinone Derivatives Compound 14bMDA-MB-231 (Breast)6.61 (24h)[2]
Compound 14bMCF-7 (Breast)-[2]
Indolin-2-one Derivatives VIb-d (5-halo substituted)HeLa (Cervical)10.64 - 33.62[3]
Monobenzyltin Compound Compound C1MCF-7 (Breast)2.5 ± 0.50 (48h)[4]
Juglone Derivative 5-benzyl jugloneHCT-15 (Colorectal)12.27[5][6]
5-benzyl jugloneMCF-7 (Breast)-[5][6]
Thiazole Derivatives p-chlorobenzylamino derivative 8eU-937 (Leukemia), SK-MEL-1 (Melanoma)5.7 - 12.2[7]
p-chloro and p-methoxyphenethylamino analogues 8f and 8kU-937 (Leukemia), SK-MEL-1 (Melanoma)5.7 - 12.2[7]
Quinazolinone Derivatives 2-Sulfanylquinazolin-4(3H)-one 5dHepG2 (Liver)7.10[8]
MCF-7 (Breast)2.48[8]
MDA-231 (Breast)1.94[8]
HeLa (Cervical)6.38[8]
Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Workflow for Western Blot Analysis

Western_Blot_Workflow A Treat cells with compounds B Lyse cells and collect protein A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to membrane D->E F Block membrane E->F G Incubate with primary antibody (e.g., anti-Caspase-3) F->G H Incubate with secondary antibody G->H I Detect protein bands H->I J Analyze protein expression I->J

Western Blot Experimental Workflow

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound derivatives for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Apoptosis Signaling Pathway

Apoptosis_Pathway 4-Benzylmorpholin-3-one_Derivative 4-Benzylmorpholin-3-one_Derivative Bcl-2 Bcl-2 4-Benzylmorpholin-3-one_Derivative->Bcl-2 down-regulates Bax Bax 4-Benzylmorpholin-3-one_Derivative->Bax up-regulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Chronic inflammation is implicated in a wide array of diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound derivatives is an area of significant interest. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity of Analogous Compounds

The following table presents data on the inhibition of nitric oxide production by various heterocyclic compounds, which can serve as a benchmark for evaluating this compound derivatives.

Compound ClassDerivativeCell LineNO Inhibition IC50 (µM)Reference
Benzoxazolone Derivatives Compound 2hRAW 264.717.67[9]
Indolin-2-one Derivatives 3-(3-hydroxyphenyl)-indolin-2-oneRAW 264.7Concentration-dependent inhibition[10]
2H-1,4-benzoxazin-3(4H)-one Derivatives Compound e2, e16, e20BV-2Significant reduction at 10 µM[11][12]
N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide JR19-66% reduction in cell migration[11][13][14]
Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.

Workflow for Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition H->I

Nitric Oxide Inhibition Assay Workflow

Detailed Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Hypothetical NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to iNOS_Gene iNOS_Gene NF-κB->iNOS_Gene activates transcription iNOS_Protein iNOS_Protein iNOS_Gene->iNOS_Protein translates to NO_Production NO_Production iNOS_Protein->NO_Production 4-Benzylmorpholin-3-one_Derivative 4-Benzylmorpholin-3-one_Derivative 4-Benzylmorpholin-3-one_Derivative->IKK may inhibit

Hypothetical NF-κB Signaling Pathway

Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress

Experimental Protocols for Neuroprotective Activity Assessment

Glutamate-Induced Excitotoxicity Assay

This in vitro assay assesses the ability of a compound to protect neuronal cells (e.g., primary cortical neurons or HT22 cells) from cell death induced by excessive glutamate exposure.

Workflow for Glutamate-Induced Excitotoxicity Assay

Neuroprotection_Workflow A Seed neuronal cells B Differentiate cells (if necessary) A->B C Pre-treat with compounds B->C D Induce excitotoxicity with Glutamate C->D E Incubate for 24h D->E F Assess cell viability (e.g., MTT or LDH assay) E->F G Quantify neuroprotection F->G

Glutamate-Induced Excitotoxicity Assay Workflow

Detailed Protocol:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., HT22, PC12) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM for HT22 cells) for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously, or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. The data on analogous compounds suggest that derivatives of this core structure are likely to exhibit interesting biological activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity in each therapeutic area. Further mechanistic studies, including the investigation of specific signaling pathways and molecular targets, will be essential to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided in this guide offer a robust framework for conducting these future investigations.

References

Potential Mechanism of Action for 4-Benzylmorpholin-3-one in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for 4-Benzylmorpholin-3-one is limited in the public domain. This guide synthesizes information from studies on structurally related morpholine derivatives to propose potential mechanisms and guide future research. The findings presented herein are largely extrapolated and should be confirmed through direct experimental validation for this compound.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties and contributing to a wide array of biological activities.[1] The incorporation of a benzyl group at the 4-position and a ketone at the 3-position of the morpholine ring, as in this compound, suggests the potential for diverse pharmacological effects. This document explores the potential mechanisms of action of this compound by examining the biological activities of its close structural analogs. The potential therapeutic applications for derivatives of the morpholine scaffold are broad, encompassing roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1]

Potential Biological Activities and Molecular Targets

Based on studies of its derivatives, this compound may exhibit a range of biological activities. These activities are likely mediated through interactions with specific enzymes, receptors, and signaling pathways.

Neurological and Psychiatric Disorders

A structurally similar compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, has demonstrated potential therapeutic applications in neurology and psychiatry.[2]

  • Antidepressant Effects: Studies in animal models have shown that this derivative can significantly increase serotonin levels, suggesting a potential mechanism related to the modulation of serotonergic neurotransmission.[2]

  • Antinociceptive Activity: In rodent models, the compound has been observed to reduce pain responses, indicating a potential role in pain management.[2]

  • Neuroprotective Properties: Research suggests a protective effect against neuronal damage induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.[2]

Infectious Diseases

Derivatives of benzylmorpholine have shown significant promise in the field of infectious diseases, particularly as antimalarial agents.

  • Antimalarial Activity: A series of benzylamino dispiro 1,2,4,5-tetraoxane analogues, including N205, have demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values as low as 0.84 nM.[3] These compounds are being explored for their potential as single-dose cures for malaria.[3][4]

Anti-inflammatory Activity

While not directly a morpholine derivative, the synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents suggests that the benzyl motif can be a key pharmacophore for this activity.[5] These compounds were designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[5]

Quantitative Data on Benzylmorpholine Derivatives

The following table summarizes the available quantitative data for a key benzylmorpholine derivative.

CompoundTarget/OrganismAssayResultReference
N205 (benzylamino dispiro 1,2,4,5-tetraoxane)Plasmodium falciparum (3D7 strain)In vitro growth inhibitionIC50: 0.84 nM[3]

Proposed Signaling Pathways

Based on the observed biological activities of its derivatives, this compound could potentially modulate the following signaling pathways.

Serotonergic Pathway (Antidepressant Action)

The potential antidepressant effect of a this compound derivative points towards interaction with the serotonergic system. This could involve inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

G cluster_synapse Synaptic Cleft 4-Benzylmorpholin-3-one_derivative 4-Benzylmorpholin-3-one_derivative SERT Serotonin Transporter (SERT) 4-Benzylmorpholin-3-one_derivative->SERT Inhibition Synaptic_Serotonin Increased Synaptic Serotonin Postsynaptic_Receptor Postsynaptic Serotonin Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptor->Antidepressant_Effect Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->SERT Serotonin Reuptake Postsynaptic_Neuron Postsynaptic Neuron

Caption: Proposed mechanism for antidepressant action.

Neuronal Survival Pathway (Neuroprotective Action)

The neuroprotective effects against oxidative stress suggest a possible modulation of intracellular signaling cascades that promote cell survival and combat apoptosis.

G Oxidative_Stress Oxidative Stress Neuronal_Survival Enhanced Neuronal Survival Oxidative_Stress->Neuronal_Survival Induces Apoptosis 4-Benzylmorpholin-3-one_derivative 4-Benzylmorpholin-3-one_derivative Pro_survival_Pathways Activation of Pro-survival Pathways (e.g., Nrf2, Akt) 4-Benzylmorpholin-3-one_derivative->Pro_survival_Pathways Activation Anti_apoptotic_Proteins Increased Expression of Anti-apoptotic Proteins Pro_survival_Pathways->Anti_apoptotic_Proteins Anti_apoptotic_Proteins->Neuronal_Survival Inhibition of Apoptosis

Caption: Potential neuroprotective signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments that could be conducted to elucidate the mechanism of action of this compound.

In Vitro Antimalarial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate.

  • Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth: Measure parasite growth using a SYBR Green I-based fluorescence assay. Lyse the cells by freezing and thawing, then add SYBR Green I lysis buffer. Read fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Serotonin Transporter (SERT) Binding Assay

Objective: To evaluate the binding affinity of this compound to the human serotonin transporter.

Methodology:

  • Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human SERT (e.g., HEK293 cells).

  • Radioligand: Use a radiolabeled ligand with high affinity for SERT, such as [3H]citalopram.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

G Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, receptor binding) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., cytotoxicity, pathway analysis) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., efficacy, PK/PD) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Improvement Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Generalized preclinical drug discovery workflow.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the biological activities of its structural analogs suggest several plausible avenues for investigation. The benzylmorpholine scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound and validate its potential as a therapeutic agent.

References

The Dawn of a Privileged Scaffold: A Technical Review of Morpholinone Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide explores the discovery of morpholinone compounds, a cornerstone of modern medicinal chemistry. We delve into the core synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this versatile heterocyclic scaffold.

The morpholinone core, a six-membered ring containing both nitrogen and oxygen heteroatoms, has emerged as a "privileged scaffold" in drug discovery. Its unique physicochemical properties have led to the development of a wide array of therapeutic agents with applications ranging from anti-cancer and anti-inflammatory to neurokinin-1 (NK1) receptor antagonists. This review provides a comprehensive technical overview of the key discoveries and methodologies that have shaped our understanding and utilization of morpholinone compounds.

Key Synthetic Strategies for Morpholinone Core Construction

The synthesis of the morpholinone ring system has been a subject of intense research, leading to the development of several elegant and efficient methodologies. Early approaches often involved multi-step sequences with harsh reaction conditions. However, the demand for enantiomerically pure and structurally diverse morpholinone derivatives has driven the innovation of more sophisticated and stereoselective synthetic routes.

Enantioselective Synthesis via Aza-Benzilic Ester Rearrangement

A significant breakthrough in the asymmetric synthesis of morpholinones was the application of the aza-benzilic ester rearrangement. This method allows for the construction of chiral C3-substituted morpholin-2-ones with high enantioselectivity.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis [1][2]

A chiral phosphoric acid catalyst facilitates the domino reaction between an aryl or alkylglyoxal and a 2-(arylamino)ethan-1-ol. The reaction proceeds through a [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[1][2]

  • Reaction Conditions: Typically, the reaction is carried out in a non-polar solvent such as toluene or dichloromethane at room temperature. The catalyst loading is generally around 1-5 mol%.

  • Starting Materials: Readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

This methodology has been successfully applied to the concise synthesis of L-742,694, a potent neurokinin-1 (NK1) receptor antagonist.[1][2]

Ugi Multicomponent Reaction for Morpholinone Synthesis

The Ugi four-component reaction (U-4CR) offers a powerful and convergent approach to generate molecular diversity. By employing bifunctional starting materials, the linear Ugi adduct can undergo subsequent intramolecular reactions to yield various heterocyclic scaffolds, including morpholinones.

Experimental Protocol: Post-Ugi Intramolecular Cyclization [3][4][5]

The general procedure involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a linear α-acylamino amide intermediate. When one of the components contains a suitably positioned hydroxyl group, a subsequent intramolecular cyclization can be induced to form the morpholinone ring.

  • Reaction Conditions: The Ugi reaction is typically performed in a polar solvent like methanol at room temperature. The subsequent cyclization step may require heating or the addition of a catalyst.

  • Key Features: The Ugi reaction is known for its high atom economy and the ability to generate complex molecules in a single step.

Synthesis of Aprepitant Intermediate

Aprepitant, a selective NK1 receptor antagonist, features a key morpholinone intermediate. Its synthesis has been a focus of process chemistry, leading to highly optimized and stereoselective routes.

Experimental Protocol: Stereoselective Synthesis of the Aprepitant Morpholinone Core

The synthesis often involves the coupling of a chiral amino alcohol derivative with a substituted phenylacetic acid equivalent, followed by cyclization. Stereocontrol is crucial and is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the efficiency of various synthetic methods and the biological activity of selected morpholinone derivatives.

Table 1: Enantioselective Synthesis of Morpholin-2-ones

EntryCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
1Chiral Phosphoric AcidPhenylglyoxal2-Anilinoethanol9598[1]
2Chiral Phosphoric AcidMethylglyoxal2-(4-Methoxyanilino)ethanol8896[1]
3Quinine-derived Ureap-Fluorobenzaldehyde(Phenylsulfonyl)acetonitrile7189[6]

Table 2: Anticancer Activity of Morpholinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Morpholino-pyrimidine deriv.A549 (Lung)5.12 - 117.04PI3K/Akt/mTOR inhibition[7]
Morpholino-pyrimidine deriv.HepG-2 (Liver)5.12 - 117.04PI3K/Akt/mTOR inhibition[7]
4-Aminoquinazoline deriv.HepG20.12 - 0.82iNOS inhibition[8]
Morpholine-Benzimidazole-Oxadiazole deriv.HT-29 (Colon)3.103VEGFR-2 inhibition
4-benzyl-morpholine-2-carboxylic acid deriv.MCF-7 (Breast)7.0 - >100Not specified[9]

Table 3: Neurokinin-1 (NK1) Receptor Antagonist Activity

CompoundBinding Affinity (Ki, nM)Functional Assay (pA2)Reference
L-742,6940.037 (Kd)-[10]
Ac-Aba-Gly-NMe-3′,5′-(CF3)2Bn207.9[11]
(S,R)-12High Affinity-[12]

Signaling Pathways and Experimental Workflows

The biological effects of morpholinone compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[7][13][14][15][16] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholino-pyrimidine derivatives have been identified as potent inhibitors of this pathway.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth Morpholinone Morpholinone Inhibitor Morpholinone->PI3K Morpholinone->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone compounds.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel morpholinone-based drug candidates typically follow a structured experimental workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis (e.g., Ugi, Aza-Benzilic) Start->Reaction Purify Purification (Chromatography) Reaction->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterize->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR Lead Lead Optimization SAR->Lead

Figure 2: A generalized experimental workflow for the discovery of morpholinone-based compounds.

Conclusion

The discovery and development of morpholinone compounds represent a significant chapter in the history of medicinal chemistry. The modularity and tunability of the morpholinone scaffold, coupled with the advent of powerful synthetic methodologies, have enabled the creation of a vast chemical space with profound therapeutic potential. The continued exploration of novel synthetic routes and a deeper understanding of the biological targets and signaling pathways will undoubtedly lead to the discovery of next-generation morpholinone-based drugs that address unmet medical needs. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and ever-evolving field.

References

4-Benzylmorpholin-3-one: A Technical Guide to Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or professional safety guidance. Always consult the official MSDS provided by the supplier and adhere to all applicable safety regulations in your institution and jurisdiction.

Introduction

4-Benzylmorpholin-3-one is a heterocyclic organic compound with potential applications in chemical synthesis and drug discovery. Its morpholine core is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the available safety, handling, and material safety data for this compound to inform researchers and professionals working with this compound.

Physicochemical Properties

Limited experimental data for the physicochemical properties of this compound is publicly available. The following table summarizes predicted and some available data. Researchers should verify these properties through experimental analysis.

PropertyValueSource
CAS Number 61636-32-6AK Scientific, Inc.[1]
Molecular Formula C₁₁H₁₃NO₂(Calculated)
Molecular Weight 191.23 g/mol (Calculated)
Boiling Point 125 °C at 0.7 TorrChemicalBook[2]
Density 1.170±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa -0.95±0.20 (Predicted)ChemicalBook[2]
Storage Temperature 2-8°CChemicalBook[2]

Safety and Hazard Information

Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are associated with skin and eye contact, and potentially respiratory irritation.

GHS Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]
Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound has been found in publicly available literature. The toxicological information is primarily based on the GHS classifications for irritation.

  • Acute Effects: Skin and eye contact may result in irritation, characterized by redness, itching, and pain.[1] Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Chronic Effects: No information on the long-term toxicological effects of this compound is currently available.

  • Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A laboratory coat and other protective clothing as appropriate to the scale of work.[1]

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Eyewash stations and safety showers should be readily accessible in the work area.

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Recommended storage temperature is between 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

No detailed, peer-reviewed experimental protocols for the synthesis, purification, or use of this compound in a research context have been identified in the public domain. Researchers should develop their own protocols based on established principles of organic chemistry and perform thorough risk assessments before commencing any work.

A patent for a related compound, 4-benzyl-2-hydroxy-morpholine-3-one, describes a synthesis route involving the cyclization of N-benzylethanolamine with glyoxylic acid. While not directly applicable, it may provide some insights for synthetic chemists.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The morpholine scaffold is present in many biologically active compounds, but the specific activity of this derivative has not been reported in the scientific literature.

Due to the lack of information on its biological effects, a diagram of a signaling pathway involving this compound cannot be provided.

Logical Workflow for Handling and Safety

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult MSDS and Conduct Risk Assessment b Assemble Required PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) b->c d Weigh/Dispense in a Ventilated Enclosure (e.g., Fume Hood) c->d Proceed if safe e Perform Experimental Procedures d->e f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Decontaminate Work Area f->g h Dispose of Waste According to Institutional and Local Regulations g->h i Remove and Dispose of Contaminated PPE h->i j Wash Hands Thoroughly i->j

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical for which detailed scientific characterization is largely absent from public records. The available information indicates that it is an irritant and requires careful handling with appropriate personal protective equipment and engineering controls. The lack of published data on its toxicology, biological activity, and experimental use underscores the need for researchers to proceed with caution and conduct thorough safety evaluations before incorporating this compound into their work. This guide serves as a summary of the currently available data and a call for further research to better characterize this potentially useful chemical entity.

References

Solubility profile of 4-Benzylmorpholin-3-one in various organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Benzylmorpholin-3-one. Due to the limited availability of public domain quantitative data, this document focuses on the theoretical solubility based on the molecule's structural characteristics and provides detailed experimental protocols for researchers to determine precise solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholin-3-one core substituted with a benzyl group at the nitrogen atom (N4). This structure is of significant interest in medicinal chemistry and drug development as a potential scaffold for synthesizing biologically active molecules. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various applications in chemical research.

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, crystallization, and bioavailability. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1]

Theoretical Solubility Profile

The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility across a spectrum of organic solvents.

  • Polar Moieties: The morpholin-3-one ring contains an amide (a lactam) and an ether functional group. These groups, with their nitrogen and oxygen atoms, can participate in dipole-dipole interactions and act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Non-Polar Moiety: The benzyl group is a large, non-polar aromatic hydrocarbon substituent. This part of the molecule will have favorable van der Waals interactions with non-polar solvents.

The overall solubility will be a balance between these competing characteristics. It is expected that this compound will exhibit good solubility in moderately polar to polar aprotic solvents that can accommodate both the polar ring and the non-polar benzyl group. Its solubility in highly polar protic solvents (like water) or purely non-polar aliphatic solvents (like hexane) is expected to be lower.

Data Presentation: Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a predicted solubility profile based on solvent polarity and the compound's structural features. Researchers should confirm these predictions through experimental determination.

Solvent ClassSolventRelative Polarity¹Predicted Solubility of this compound
Non-Polar Hexane0.009Low
Toluene0.099Moderate
Polar Aprotic Diethyl Ether0.117Moderate
Dichloromethane (DCM)0.309High
Ethyl Acetate0.228High
Tetrahydrofuran (THF)0.207High
Acetone0.355High
Acetonitrile (ACN)0.460High
Dimethylformamide (DMF)0.386Very High
Dimethyl Sulfoxide (DMSO)0.444Very High
Polar Protic 1-Butanol-Moderate
2-Propanol (IPA)0.546Moderate to High
Ethanol0.654Moderate to High
Methanol0.762Moderate to High

¹Relative polarity values are from Reichardt's dye scale, with water normalized to 1.000.[2]

Experimental Protocols

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours, maintaining the constant temperature. This allows the excess, undissolved solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow A Start B Add excess solute to vial A->B C Add known volume of solvent B->C D Seal vial & equilibrate (e.g., 24-72h at 25°C) with agitation C->D E Cease agitation Allow solid to settle D->E F Withdraw supernatant & filter (e.g., 0.45 µm) E->F G Dilute sample with known factor F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I J End I->J

References

Spectroscopic and Analytical Data for 4-Benzylmorpholin-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Benzylmorpholin-3-one could not be located. The information presented in this guide is based on established analytical principles and includes predicted data alongside experimentally determined data for the closely related analog, 4-phenylmorpholin-3-one , to serve as an illustrative example. All data pertaining to 4-phenylmorpholin-3-one is clearly marked.

Introduction

This compound is a heterocyclic organic compound with a morpholine core. The presence of a benzyl group attached to the nitrogen atom and a carbonyl group at the 3-position of the morpholine ring suggests its potential utility as a scaffold in medicinal chemistry and drug development. This technical guide provides a structured overview of the expected spectroscopic characteristics of this compound, essential for its identification, characterization, and quality control in a research and development setting.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.25-7.40m5HAromatic protons (C₆H₅)
~ 4.60s2HBenzyl CH₂
~ 4.20t2HO-CH₂ (Morpholine ring)
~ 3.50s2HN-CH₂ (Morpholine ring)
~ 3.30t2HC(O)-CH₂ (Morpholine ring)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 168C=O (Amide)
~ 136Aromatic C (quaternary)
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 67O-CH₂ (Morpholine ring)
~ 52N-CH₂ (Benzyl)
~ 50N-CH₂ (Morpholine ring)
~ 48C(O)-CH₂ (Morpholine ring)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3030MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1670StrongC=O stretch (Amide)
~ 1600, 1495, 1450Medium-WeakAromatic C=C stretch
~ 1115StrongC-O-C stretch (Ether)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
191[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)
100[M - C₇H₇]⁺

Experimental Data for 4-Phenylmorpholin-3-one (CAS: 29518-11-4)

For comparative purposes, the following tables present experimentally determined data for the structurally similar compound, 4-phenylmorpholin-3-one.

Table 5: ¹H NMR Data for 4-Phenylmorpholin-3-one (Solvent not specified)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.41-7.22m5HAromatic protons (C₆H₅)
4.34s2HCOCH₂N
4.01t, J=5.2 Hz2HOCH₂
3.73t, J=5.2 Hz2HNCH₂

Source: Data derived from publicly available spectra.

Table 6: ¹³C NMR Data for 4-Phenylmorpholin-3-one (Solvent not specified)
Chemical Shift (δ) ppmAssignment
166.5C=O
141.2Aromatic C (quaternary)
129.2Aromatic CH
124.9Aromatic CH
120.7Aromatic CH
66.9OCH₂
52.4COCH₂N
49.6NCH₂

Source: Data derived from publicly available spectra.

Experimental Protocols

A general synthetic procedure for N-aryl or N-benzyl morpholin-3-ones involves the cyclization of an appropriate N-substituted ethanolamine with an α-haloacetyl halide, followed by intramolecular cyclization.

General Synthesis of 4-Substituted Morpholin-3-ones:

  • N-Alkylation/Arylation: N-benzylethanolamine is synthesized by reacting ethanolamine with benzyl chloride in the presence of a base.

  • Amide Formation: The resulting N-benzylethanolamine is then reacted with chloroacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide.

  • Cyclization: The intermediate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to facilitate an intramolecular Williamson ether synthesis, yielding this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation and Data Compilation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical properties like boiling point and density of 4-Benzylmorpholin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the known physical properties of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data, this document compiles and presents the most current information from established chemical suppliers and databases, highlighting both reported and predicted values.

Core Physical Properties

The physical characteristics of a compound are foundational to its application in research and development, influencing factors from reaction kinetics to bioavailability. Below is a summary of the available data for this compound (CAS Number: 61636-32-6).

Physical PropertyValueSource and Remarks
Boiling Point 125 °C[1] At a pressure of 0.7 Torr.
Density 1.170 ± 0.06 g/cm³[1] Predicted value.
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]

It is important to note that some suppliers, such as AK Scientific, Inc., report that the boiling point and density are not available, which may indicate that the values from other sources are predicted or from limited experimental data[3].

Experimental Protocols: Synthesis of Substituted Morpholin-3-ones

A plausible synthetic route to this compound is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Reaction: N-benzylethanolamine reacts with chloroacetyl chloride in the presence of a base to yield an intermediate, which then undergoes intramolecular cyclization to form this compound.

Materials:

  • N-benzylethanolamine

  • Chloroacetyl chloride

  • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve N-benzylethanolamine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, the intermediate N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide, is then treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent to facilitate the intramolecular cyclization to this compound.

  • The final product is then purified using standard techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-substituted morpholin-3-ones, providing a visual representation of the logical steps from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A N-Substituted Amino Alcohol C Acylation A->C Base, Solvent B α-Haloacetyl Halide B->C D Intramolecular Cyclization C->D Base E 4-Substituted Morpholin-3-one D->E Purification

Caption: Generalized synthetic workflow for 4-substituted morpholin-3-ones.

References

Methodological & Application

Synthesis of 4-Benzylmorpholin-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 4-benzylmorpholin-3-one, a key intermediate in the development of various pharmaceutical compounds. The protocols are intended for researchers and scientists in the fields of organic synthesis and drug development. Two effective methods for the N-benzylation of morpholin-3-one are presented, offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry. The introduction of the benzyl group at the 4-position of the morpholin-3-one core creates a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document outlines two reliable protocols for the synthesis of this compound, starting from commercially available morpholin-3-one.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of morpholin-3-one with benzyl bromide. This can be accomplished using different bases and solvent systems, as detailed in the protocols below.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 Morpholin-3-one Reaction_Node + Reactant1->Reaction_Node Reactant2 Benzyl Bromide Reactant2->Reaction_Node Product This compound Reaction_Node->Product Base, Solvent

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base, while Method B employs the stronger base, sodium hydride.

Method A: N-Benzylation using DIPEA in Acetonitrile

This method is adapted from a similar transformation on a related morpholine derivative and is expected to provide a good yield with straightforward purification.

Materials:

  • (S)-Morpholin-3-yl)methanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-Morpholin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • To this mixture, add benzyl bromide (1.2 eq) dropwise at room temperature (~20°C).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Method B: N-Benzylation using Sodium Hydride in DMF

This protocol is a more traditional approach for the N-alkylation of lactams, utilizing a strong base.

Materials:

  • Morpholin-3-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Pentane

  • Acetone

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.3 eq) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of morpholin-3-one (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of brine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel using a mixture of acetone and pentane (e.g., 40% acetone in pentane) as the eluent to afford this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterMethod A (DIPEA)Method B (NaH/DMF)
Starting Material (S)-Morpholin-3-yl)methanolMorpholin-3-one
Reagents Benzyl bromide, DIPEABenzyl bromide, Sodium hydride (60% dispersion)
Solvent AcetonitrileN,N-Dimethylformamide (DMF)
Base Equivalents 1.51.3
Alkylating Agent Equivalents 1.21.1
Temperature Room Temperature (~20°C)0°C to Room Temperature
Reaction Time 2 hours16 hours
Reported Yield 89%[1]Not explicitly reported, but generally good for this type of reaction.
Purification Silica gel column chromatographyFlash chromatography on silica gel (40% acetone in pentane)

Experimental Workflow

Synthesis_Workflow cluster_method_A Method A: DIPEA Protocol cluster_method_B Method B: NaH Protocol A1 Dissolve (S)-Morpholin-3-yl)methanol and DIPEA in Acetonitrile A2 Add Benzyl Bromide at Room Temperature A1->A2 A3 Stir for 2 hours A2->A3 A4 Work-up: Concentration, Extraction, and Washing A3->A4 A5 Purification: Silica Gel Column Chromatography A4->A5 B1 Suspend NaH in DMF at 0°C B2 Add Morpholin-3-one B1->B2 B3 Add Benzyl Bromide at 0°C B2->B3 B4 Stir for 16 hours at RT B3->B4 B5 Work-up: Quenching and Extraction B4->B5 B6 Purification: Flash Chromatography B5->B6

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

The protocols described in this application note provide reliable and reproducible methods for the synthesis of this compound. Researchers can choose the method that best suits their laboratory capabilities and reagent availability. The resulting compound can be used as a key intermediate in the synthesis of a variety of potential drug candidates.

References

Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one from N-benzylethanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one, a key intermediate in the production of therapeutic agents such as the antiemetic drug Aprepitant.[1] Two primary synthetic routes originating from N-benzylethanolamine are discussed: a direct cyclization with glyoxylic acid and an alternative pathway involving reaction with diethyl oxalate followed by reduction. This guide offers comprehensive experimental procedures for the more prominently documented glyoxylic acid method, summarizes key quantitative data, and includes necessary safety information for the handling of all mentioned chemical substances.

Introduction

4-benzyl-2-hydroxy-morpholine-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its primary application lies in its role as a precursor for the synthesis of complex pharmaceutical molecules. The morpholine core is a prevalent scaffold in numerous biologically active compounds. The synthesis of this intermediate from readily available starting materials like N-benzylethanolamine is a critical step in the overall manufacturing process of certain drugs. This document outlines the prevalent methods for this synthesis, providing researchers with the necessary details to replicate and potentially optimize these procedures.

Synthesis Pathways

There are two main documented pathways for the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one starting from N-benzylethanolamine.

Route 1: Cyclization with Glyoxylic Acid

This is a direct, one-pot synthesis where N-benzylethanolamine is reacted with glyoxylic acid to form the desired product. The reaction proceeds via an initial amide bond formation between the amino group of N-benzylethanolamine and the carboxylic acid of glyoxylic acid, followed by an intramolecular cyclization to form a stable cyclic hemiacetal.[2]

Route 2: Reaction with Diethyl Oxalate and Subsequent Reduction

This alternative route involves a two-step process. First, N-benzylethanolamine is reacted with diethyl oxalate to form 4-benzyl-morpholine-2,3-dione. This intermediate is then subjected to a hydrogenation reduction to yield the final product, 4-benzyl-2-hydroxy-morpholine-3-one.[2] While this method is documented, detailed experimental protocols and quantitative data are less prevalent in publicly accessible literature.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one via the glyoxylic acid pathway, as described in the detailed protocol.

ParameterValueReference
Starting MaterialN-benzylethanolamine[2]
ReagentGlyoxylic Acid[2]
SolventTetrahydrofuran (THF)[2]
Reaction Temperature50 °C[2]
Reaction Time16 hours[2]
Product Yield82.3%[2]
Product Purity (GC)96.3%[2]
AppearanceLight yellow crystals[2]
Melting Point132-136 °C[1]

Experimental Protocols

Safety Precautions:

  • N-benzylethanolamine: Causes skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a well-ventilated area.

  • Glyoxylic Acid: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4] It is corrosive. Handle with extreme care using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Protocol 1: Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one via Glyoxylic Acid

This protocol is adapted from a patented method.[2]

Materials:

  • N-benzylethanolamine (120g)

  • Glyoxylic acid (195g of a 60% aqueous solution)

  • Tetrahydrofuran (THF) (400 mL)

  • Ethanol (for recrystallization)

  • 1L three-necked round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • In a 1L three-necked flask, combine the 195g of 60% aqueous glyoxylic acid solution and 400mL of tetrahydrofuran.

  • Stir the mixture to ensure homogeneity.

  • Heat the solution to 50°C with continuous stirring.

  • Slowly add 120g of N-benzylethanolamine to the reaction mixture dropwise over a period of 50 minutes.

  • Maintain the reaction temperature at 50°C and continue stirring for 16 hours.

  • After the reaction is complete, remove the tetrahydrofuran by distillation under normal pressure.

  • The resulting crude product is then recrystallized from ethanol to yield light yellow crystals of 4-benzyl-2-hydroxy-morpholine-3-one (134.5g).[2]

Mandatory Visualizations

Synthesis_Workflow Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one start N-benzylethanolamine process1 One-pot Cyclization start->process1 process2 Cyclization start->process2 reagent1 Glyoxylic Acid reagent1->process1 reagent2 Diethyl Oxalate reagent2->process2 intermediate 4-benzyl-morpholine-2,3-dione process3 Hydrogenation Reduction intermediate->process3 product 4-benzyl-2-hydroxy-morpholine-3-one process1->product Direct Synthesis process2->intermediate process3->product Two-step Synthesis

Caption: Workflow of the two primary synthesis routes.

Reaction_Mechanism Proposed Reaction Mechanism (Glyoxylic Acid Route) reactants N-benzylethanolamine + Glyoxylic Acid intermediate1 Amide Intermediate reactants->intermediate1 Amide Formation (Condensation) product 4-benzyl-2-hydroxy-morpholine-3-one (Cyclic Hemiacetal) intermediate1->product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the glyoxylic acid route.

References

Application Notes and Protocols: 4-Benzylmorpholin-3-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylmorpholin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of a diverse range of therapeutic agents. Its inherent structural features, including a chiral center, a lactam moiety, and the potential for various substitutions, allow for the fine-tuning of physicochemical and pharmacological properties. This document provides a comprehensive overview of the applications of the this compound core, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

The morpholine ring is a common feature in a number of anticancer agents.[1] Derivatives incorporating the this compound scaffold have been investigated for their potential to inhibit key targets in cancer progression, such as receptor tyrosine kinases and topoisomerases.

Table 1: Anticancer Activity of Morpholine Derivatives

Compound IDTargetCell LineIC50 (µM)
Morpholine Derivative 1 VEGFR-2HT-29 (Colon)0.049 ± 0.002
Morpholine Derivative 2 Topoisomerase IIP388 (Leukemia)0.001
Morpholine Derivative 3 -A549 (Lung)88.27 µg/mL
Morpholine Derivative 4 -MCF-7 (Breast)-

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. A notable example is the benzylmorpholine tetraoxane analog, N205, which has shown potent activity against the 3D7 strain of the parasite.[2]

Table 2: Antimalarial Activity of a Benzylmorpholine Derivative

Compound IDTarget StrainIC50 (nM)
N205 Plasmodium falciparum (3D7)0.84
Neurokinin-1 (NK1) Receptor Antagonism

The this compound scaffold is a crucial component in the synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor.[3] Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The morpholinone core plays a critical role in establishing the correct stereochemistry for high-affinity binding to the NK1 receptor.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of 4-Benzyl-2-hydroxy-morpholin-3-one

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of more complex derivatives.[3]

Experimental Workflow: Synthesis of 4-Benzyl-2-hydroxy-morpholin-3-one

G cluster_0 Step 1: Synthesis of N-benzylethanolamine cluster_1 Step 2: Cyclization Reaction benzaldehyde Benzaldehyde reaction1 Catalytic Hydrogenation (Pd/C, H2, Methanol, Alkali) benzaldehyde->reaction1 ethanolamine Ethanolamine ethanolamine->reaction1 n_benzylethanolamine N-benzylethanolamine reaction1->n_benzylethanolamine n_benzylethanolamine_input N-benzylethanolamine n_benzylethanolamine->n_benzylethanolamine_input glyoxylic_acid Glyoxylic Acid reaction2 Cyclization (Tetrahydrofuran) glyoxylic_acid->reaction2 n_benzylethanolamine_input->reaction2 final_product 4-Benzyl-2-hydroxy-morpholin-3-one reaction2->final_product

Caption: Synthetic workflow for 4-Benzyl-2-hydroxy-morpholin-3-one.

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Alkali (e.g., NaOH or KOH)

  • High-pressure reaction kettle

  • Glyoxylic acid aqueous solution

  • Tetrahydrofuran (THF)

Procedure:

  • Step 1: Synthesis of N-benzylethanolamine

    • Charge a high-pressure reaction kettle with benzaldehyde, ethanolamine, alkali, methanol, and Pd/C catalyst.

    • Evacuate the kettle and replace the atmosphere with hydrogen gas.

    • Stir the reaction mixture under hydrogen pressure at 50-60°C.

    • After the reaction is complete, cool the mixture, filter off the catalyst, and distill under normal pressure to obtain N-benzylethanolamine.

  • Step 2: Cyclization to form 4-Benzyl-2-hydroxy-morpholin-3-one

    • In a separate flask, mix the glyoxylic acid aqueous solution with THF.

    • Slowly add the N-benzylethanolamine to the glyoxylic acid solution with continuous stirring.

    • After the addition is complete, continue stirring.

    • Distill the mixture under normal pressure and recrystallize the solid to obtain 4-benzyl-2-hydroxy-morpholin-3-one.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow: MTT Assay

G cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with this compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HT-29, P388, A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimalarial Activity: P. falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of the malaria parasite.

Experimental Workflow: P. falciparum Growth Inhibition Assay

G parasite_culture Culture synchronized P. falciparum incubation_with_parasites Incubate compounds with parasitized red blood cells parasite_culture->incubation_with_parasites compound_dilution Prepare serial dilutions of test compounds compound_dilution->incubation_with_parasites growth_assessment Assess parasite growth (e.g., SYBR Green I assay) incubation_with_parasites->growth_assessment data_analysis Calculate IC50 values growth_assessment->data_analysis

Caption: Workflow for the P. falciparum growth inhibition assay.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well plates

  • Test compounds

  • SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Maintain a synchronized culture of P. falciparum.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add parasitized red blood cells to each well.

  • Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).

  • Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence to determine parasite growth.

  • Calculate the IC50 value.

Signaling Pathways

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1 receptor antagonists, for which the this compound scaffold is a key precursor, block the downstream signaling cascade initiated by Substance P. This inhibition is crucial for their antiemetic effects.[5][6]

Signaling Pathway: NK1 Receptor Antagonism

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds gq_protein Gq Protein Activation nk1r->gq_protein Activates antagonist This compound Derivative (Antagonist) antagonist->nk1r Blocks plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Effects (Nausea and Vomiting) ca_release->downstream

Caption: Simplified NK1 receptor signaling and the point of inhibition.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in the field of medicinal chemistry. Its adaptability allows for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented herein provide a foundational resource for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Application of 4-Benzylmorpholin-3-one in the synthesis of neurokinin antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-benzylmorpholin-3-one and its derivatives as key intermediates in the synthesis of neurokinin (NK) antagonists, with a particular focus on the NK1 receptor antagonist, Aprepitant.

Introduction

Neurokinin receptor antagonists are a class of compounds that block the activity of neurokinins, a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These antagonists have significant therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and pain.[1][2][3] The morpholine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have proven to be crucial building blocks in the stereoselective synthesis of potent NK1 receptor antagonists like Aprepitant.[4][5]

The synthesis of these complex molecules often involves the strategic construction of multiple stereocenters. The this compound scaffold provides a rigid framework that allows for high stereocontrol during subsequent synthetic transformations.

Synthetic Pathways and Methodologies

The primary application of this compound derivatives is in the multi-step synthesis of Aprepitant. A common strategy involves the stereoselective construction of the substituted morpholine ring, followed by the introduction of the characteristic trifluoromethylphenyl side chains and the final triazolinone moiety.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from simpler precursors to build the core morpholinone structure, which is then further elaborated to the final active pharmaceutical ingredient.

G Precursors Precursors 4-Benzylmorpholin-3-one_Derivative This compound Derivative Synthesis Precursors->4-Benzylmorpholin-3-one_Derivative Stereoselective_Addition Stereoselective Addition of Side Chains 4-Benzylmorpholin-3-one_Derivative->Stereoselective_Addition Intermediate_1 Functionalized Morpholine Intermediate Stereoselective_Addition->Intermediate_1 Final_Condensation Condensation with Triazolinone Moiety Intermediate_1->Final_Condensation Protected_Antagonist Protected Neurokinin Antagonist Final_Condensation->Protected_Antagonist Deprotection Deprotection Protected_Antagonist->Deprotection Final_Product Final Neurokinin Antagonist (e.g., Aprepitant) Deprotection->Final_Product

Caption: General workflow for neurokinin antagonist synthesis.

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of a this compound Derivative

This protocol outlines a method for the preparation of an enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one, a key intermediate.[5]

Materials:

  • Racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one

  • [(1S)-(endo,anti)]-(−)-3-Bromocamphor-8-sulfonic acid

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one in the chosen solvent.

  • Add [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid, which acts as both a resolving agent and an in-situ racemizing agent for the unwanted enantiomer.

  • Allow the mixture to undergo a crystallization-induced asymmetric transformation.

  • The desired (S)-enantiomer will selectively crystallize out of the solution.

  • Isolate the crystalline product by filtration and wash with a cold solvent.

  • Dry the product under vacuum to yield the enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one.

Protocol 2: Reduction and Alkylation to Introduce the Benzyloxy Side Chain

This protocol describes the stereoselective introduction of the 2-(3,5-bis(trifluoromethyl)benzyloxy) group.[4]

Materials:

  • Enantiomerically pure N-benzyl-3-(S)-phenylmorpholin-2-one

  • Lithium tri(sec-butyl)borohydride (L-Selectride™)

  • 3,5-bis(trifluoromethyl)benzyl triflate

  • Tetrahydrofuran (THF)

  • Ethyl acetate for extraction

Procedure:

  • Dissolve the N-benzyl-3-(S)-phenylmorpholin-2-one in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -75 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of L-Selectride™ in THF to the reaction mixture.

  • Stir the mixture at -75 °C for the appropriate time to ensure complete reduction.

  • In a separate vessel, prepare the 3,5-bis(trifluoromethyl)benzyl triflate.

  • Add the freshly prepared triflate to the reaction mixture at -75 °C.

  • Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., water or saturated ammonium chloride solution).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Quantitative Data

The efficiency of the synthesis of neurokinin antagonists is a critical factor in drug development. The following table summarizes reported yield data for the synthesis of Aprepitant, highlighting the contribution of the morpholine-based intermediates.

Starting Material/IntermediateKey TransformationProductReported YieldReference
(R)-PhenylethylamineMulti-step synthesis including cyclization and functionalizationAprepitant~21% (overall)[6]
Racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-oneCrystallization-induced asymmetric transformationEnantiomerically pure (S)-enantiomerHigh yield[5]
1,4-oxazin-3-one derivativeMulti-step conversionalpha-(fluorophenyl)morpholine derivative55% (overall)[5]

Mechanism of Action: Neurokinin-1 Receptor Antagonism

Neurokinin-1 (NK1) receptors are G-protein coupled receptors (GPCRs) that are activated by the neuropeptide Substance P.[3] This interaction is implicated in the transmission of pain signals and the induction of emesis.[1][3] NK1 receptor antagonists, such as Aprepitant, competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways.

G cluster_1 Antagonist Action Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor G_Protein G-Protein Activation NK1_Receptor->G_Protein Downstream_Signaling Downstream Signaling (e.g., Emesis, Pain) G_Protein->Downstream_Signaling Neurokinin_Antagonist Neurokinin Antagonist (e.g., Aprepitant) NK1_Receptor_Blocked NK1 Receptor Neurokinin_Antagonist->NK1_Receptor_Blocked Blocked_Signaling Blocked Signaling NK1_Receptor_Blocked->Blocked_Signaling Substance_P_No_Bind Substance P Substance_P_No_Bind->NK1_Receptor_Blocked

Caption: NK1 receptor signaling and antagonist inhibition.

Conclusion

This compound and its derivatives are indispensable intermediates in the asymmetric synthesis of neurokinin antagonists. The methodologies developed around this scaffold allow for the efficient and stereocontrolled construction of complex and medicinally important molecules like Aprepitant. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of novel therapeutics targeting the neurokinin system.

References

Application Notes and Protocols: Standard Operating Procedure for the Cyclization Reaction to Form 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzylmorpholin-3-one is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a key structural motif in various biologically active molecules. This document provides a detailed standard operating procedure (SOP) for the synthesis of this compound via a two-step process involving the N-acylation of N-benzylethanolamine with chloroacetyl chloride, followed by an intramolecular cyclization of the resulting intermediate.

The synthetic approach is based on the established reactivity of N-substituted ethanolamines with acyl chlorides, leading to the formation of a morpholinone ring system. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for the preparation of this important morpholinone derivative.

Reaction Scheme

The overall synthesis of this compound proceeds in two distinct steps:

  • Step 1: N-Acylation. N-Benzylethanolamine is reacted with chloroacetyl chloride in the presence of a base to yield the intermediate, 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide.

  • Step 2: Intramolecular Cyclization. The intermediate undergoes a base-mediated intramolecular Williamson ether synthesis to form the final product, this compound.

A similar process is employed in the synthesis of related morpholinones, such as 4-phenyl-3-morpholinone from 2-anilinoethanol and chloroacetyl chloride[1].

Data Presentation

The following tables summarize the key reagents and expected reaction parameters for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
N-BenzylethanolamineC₉H₁₃NO151.21Starting Material
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylating Agent
Sodium Hydroxide (NaOH)NaOH40.00Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
WaterH₂O18.02Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Reaction Parameters and Expected Outcome

ParameterValue/ConditionNotes
Step 1: N-Acylation
Reaction Temperature0-5 °C (ice bath)Exothermic reaction, temperature control is crucial.
BaseAqueous Sodium HydroxideNeutralizes HCl byproduct.
Solvent SystemDichloromethane/WaterBiphasic system.
Reaction Time1-2 hoursMonitor by TLC.
Expected Yield (Intermediate)>90%Based on analogous reactions[2].
Step 2: Cyclization
Reaction TemperatureRoom Temperature to RefluxDependent on solvent and base strength.
BaseSodium HydroxidePromotes intramolecular cyclization.
SolventDichloromethaneFrom the previous step.
Reaction Time2-4 hoursMonitor by TLC.
Expected Yield (Final Product)HighCyclization is generally efficient.
Overall Yield >80%Estimated based on similar syntheses.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol details the synthesis of the intermediate, 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide, and its subsequent in-situ cyclization to this compound.

Materials:

  • N-Benzylethanolamine

  • Chloroacetyl chloride

  • Sodium hydroxide (pellets)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-benzylethanolamine (1.0 eq) in dichloromethane (DCM).

    • Prepare a solution of sodium hydroxide (2.2 eq) in water.

    • Cool the flask containing the N-benzylethanolamine solution to 0-5 °C using an ice bath.

  • N-Acylation Step:

    • Slowly and simultaneously add chloroacetyl chloride (1.1 eq) from the dropping funnel and the aqueous sodium hydroxide solution to the cooled, stirring solution of N-benzylethanolamine. Maintain the temperature below 10 °C throughout the addition. The synthesis of the intermediate N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide can be achieved with high yield using this method[2].

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization Step:

    • Ensure the reaction mixture is basic. If not, add more aqueous sodium hydroxide solution.

    • Continue stirring the biphasic mixture at room temperature for an additional 2-4 hours to facilitate the intramolecular cyclization. Gentle heating to reflux may be applied to accelerate the reaction if necessary.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NBE N-Benzylethanolamine INTERMEDIATE 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide NBE->INTERMEDIATE N-Acylation (NaOH, DCM/H₂O) CAC Chloroacetyl Chloride CAC->INTERMEDIATE PRODUCT This compound INTERMEDIATE->PRODUCT Intramolecular Cyclization (Base)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start: Prepare Reactants step1 Dissolve N-Benzylethanolamine in DCM start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Chloroacetyl Chloride and NaOH solution step2->step3 step4 Stir at Room Temperature (N-Acylation) step3->step4 step5 Continue Stirring (Cyclization) step4->step5 step6 Workup: Phase Separation and Extraction step5->step6 step7 Dry and Concentrate Organic Phase step6->step7 step8 Purify by Column Chromatography step7->step8 end End: Pure this compound step8->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Comprehensive Characterization of 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methods for the comprehensive characterization of 4-Benzylmorpholin-3-one, a key intermediate in pharmaceutical synthesis. The protocols outlined below cover chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, and stability of the compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape) is typically employed. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterTypical Value
Retention Time3 - 7 min
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL
Linearity (r²)>0.999
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.

Instrumentation: A GC system coupled to a mass spectrometer.

Experimental Protocol:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL. Derivatization with a silylating agent may be necessary if the compound is not sufficiently volatile.[1]

Data Presentation:

ParameterExpected Value/Fragment (m/z)
Molecular Ion [M]⁺205
Major Fragments91 (tropylium ion), 114 (morpholinone fragment)

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons and carbons.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • 2D NMR: COSY, HSQC, and HMBC experiments can be performed for unambiguous signal assignment.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Benzyl CH₂~4.6s2H
Morpholine CH₂-N~3.5 - 3.8m2H
Morpholine CH₂-O~3.9 - 4.2m2H
Morpholine CH₂-C=O~3.3s2H
Aromatic CH~7.2 - 7.4m5H

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm):

CarbonChemical Shift (ppm)
C=O~168-172
Aromatic C (quaternary)~135-138
Aromatic CH~127-129
Benzyl CH₂~50-55
Morpholine CH₂-N~45-50
Morpholine CH₂-O~65-70
Morpholine CH₂-C=O~40-45
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation: An FTIR spectrometer.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (amide) stretch1650 - 1680Strong
C-H (aromatic) stretch3000 - 3100Medium
C-H (aliphatic) stretch2850 - 2960Medium
C-N stretch1180 - 1360Medium
C-O-C stretch1070 - 1150Strong

Thermal Analysis

Thermal analysis provides information on the physical properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A DSC instrument.

Experimental Protocol:

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to a temperature above the melting point (e.g., 200 °C).

Data Presentation:

ParameterTypical Value
Melting Point (Onset)To be determined experimentally
Heat of Fusion (ΔHfus)To be determined experimentally
Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A TGA instrument.

Experimental Protocol:

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: 5-10 mg.

  • Atmosphere: Nitrogen or air purge at 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

Data Presentation:

ParameterTypical Value
Onset of Decomposition (T_onset)To be determined experimentally
Temperature at 5% Weight Loss (T_d5%)To be determined experimentally
Residual Mass at 600 °CTo be determined experimentally

Visualizations

Analytical Workflow

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (Impurity Profile & MW) Purification->GCMS NMR NMR (Structure Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR Thermal Thermal Analysis (DSC/TGA) Purification->Thermal DataAnalysis Data Interpretation & Comparison HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis Thermal->DataAnalysis Report Application Note & Certificate of Analysis DataAnalysis->Report

Caption: Overall analytical workflow for the characterization of this compound.

Interrelationship of Analytical Techniques

Interrelationship of Analytical Techniques cluster_structure Structural Information cluster_properties Physicochemical Properties Compound This compound NMR NMR Compound->NMR FTIR FTIR Compound->FTIR GCMS GC-MS Compound->GCMS HPLC HPLC Compound->HPLC DSC DSC Compound->DSC TGA TGA Compound->TGA Structure Chemical Structure FunctionalGroups Functional Groups MolecularWeight Molecular Weight Purity Purity MeltingPoint Melting Point ThermalStability Thermal Stability NMR->Structure FTIR->FunctionalGroups GCMS->MolecularWeight GCMS->Purity HPLC->Purity DSC->MeltingPoint TGA->ThermalStability

Caption: Relationship between analytical techniques and the information they provide.

References

Application Note and Protocol: HPLC-UV Method for Purity Analysis of 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzylmorpholin-3-one is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for purity determination due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust reversed-phase HPLC-UV method for the purity analysis of this compound, including a comprehensive experimental protocol and method validation parameters. This method is designed for use by researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and its related impurities.

Principle of the Method

The method utilizes reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[1] The components of the mixture are separated based on their hydrophobicity. A gradient elution is employed to ensure the effective separation of both polar and nonpolar impurities. The UV detector is used to monitor the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. The basic principle behind UV spectroscopy is the absorption of UV radiation (200–400 nm), which is associated with the excitation of electrons from lower to higher energy levels.[2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Data Acquisition Empower, Chromeleon, or equivalent

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with ultrapure water. Mix thoroughly and degas.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[1]

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10.0 mL of methanol. Vortex and sonicate the solution to ensure complete dissolution.[1]

  • Blank Solution: Methanol.

4. HPLC Analysis Procedure

  • System Equilibration: Set up the HPLC system with the C18 column and the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

  • Sequence Setup: Create a sequence including injections of the blank, standard solution (in replicate), and sample solutions.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Run the gradient program as specified in the chromatographic conditions.

  • Post-run: After the sequence is complete, wash the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).[1]

5. Data Analysis

  • Integrate the peaks in the resulting chromatograms.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the area percentage of each peak to determine the purity of the sample using the following formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

1. Specificity (Forced Degradation Study)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.[3][5]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the HPLC method to ensure that the main peak is well-resolved from any degradation product peaks.

2. Linearity

Linearity is established by preparing a series of standard solutions at different concentrations and plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
10125000
25312500
50625000
1001250000
2002500000
Correlation Coefficient (r²) > 0.999

3. Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery is then calculated.

Spiked LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%8.07.9599.4
100%10.010.05100.5
120%12.011.9099.2
Average Recovery (%) 99.7

4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution are performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst.

Precision Parameter% RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ: 10 x (Standard Deviation of the Intercept / Slope)

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

6. Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Column Temperature (± 2 °C) No significant change
Mobile Phase Composition (± 2%) No significant change

Results and Discussion

A typical chromatogram of this compound using the described method would show a sharp, well-defined peak for the main compound. The retention time for this compound is expected to be around 15 minutes under the specified conditions. Any impurities present in the sample will appear as separate peaks at different retention times. The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.

The forced degradation studies would demonstrate the method's ability to separate the parent drug from its degradation products, confirming its stability-indicating nature. The validation data presented in the tables above (hypothetical) would confirm that the method is linear, accurate, precise, and robust for the intended application.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL) sequence Create Injection Sequence prep_standard->sequence prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->sequence prep_mobile_phase Prepare Mobile Phases A and B system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration system_equilibration->sequence injection Inject Samples (10 µL) sequence->injection run_gradient Run Gradient Program injection->run_gradient integration Integrate Chromatographic Peaks run_gradient->integration identification Identify Main Peak by Retention Time integration->identification calculation Calculate Purity (%) identification->calculation

Caption: Experimental workflow for HPLC-UV purity analysis.

Validation_Workflow cluster_validation Method Validation method_development HPLC Method Development specificity Specificity (Forced Degradation) method_development->specificity linearity Linearity method_development->linearity accuracy Accuracy (Recovery) method_development->accuracy precision Precision (Repeatability & Intermediate) method_development->precision lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness validated_method Validated Purity Test Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical workflow for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the purity analysis of this compound. The detailed protocol and validation parameters provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. This method is suitable for routine quality control and stability testing of this compound.

References

Application Note: Predicted 1H and 13C NMR Spectral Assignment for 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, predicted spectral assignment for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Benzylmorpholin-3-one. Due to the absence of experimentally verified and published spectral data for this specific compound in the searched literature, the assignments presented herein are based on the analysis of structurally similar compounds and established NMR principles. This application note serves as a guide for the structural elucidation of this compound and related N-benzyl morpholinone derivatives.

Predicted Spectral Data

The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from known spectral data of related molecules, including (S)-4-Benzyl-5-methyl-morpholin-3-one, N-benzyl-N-methylbenzamide, and morpholino(phenyl)methanone, as well as from established chemical shift correlation tables.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.2 - 4.4s-
H-53.8 - 4.0t5.0 - 6.0
H-63.4 - 3.6t5.0 - 6.0
H-7 (Bn-CH₂)4.6 - 4.8s-
H-9/13 (ortho-Ar)7.2 - 7.4d7.0 - 8.0
H-10/12 (meta-Ar)7.2 - 7.4t7.0 - 8.0
H-11 (para-Ar)7.2 - 7.4t7.0 - 8.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
C-268 - 72
C-3 (C=O)168 - 172
C-565 - 69
C-648 - 52
C-7 (Bn-CH₂)50 - 54
C-8 (ipso-Ar)135 - 138
C-9/13 (ortho-Ar)128 - 130
C-10/12 (meta-Ar)127 - 129
C-11 (para-Ar)127 - 129

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra, applicable to compounds such as this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).[1]

    • Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with atom numbering.

A Sample Preparation B NMR Data Acquisition (1H & 13C) A->B Load Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Peak Picking, Integration) C->D Generate Spectrum E Structural Assignment D->E Assign Signals F Reporting E->F Compile Data

Caption: Workflow for NMR spectral analysis of this compound.

References

Application Notes and Protocols: Scale-up Synthesis of 4-Benzylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholin-3-one and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. The morpholinone scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties ranging from anticancer to antibacterial and antifungal activities. Notably, certain derivatives have been investigated as potent antagonists of the Substance P (SP) neurokinin-1 (NK1) receptor, a key player in neuroinflammation, pain, and emesis.[1][2][3][4]

The transition from laboratory-scale synthesis to large-scale production of these derivatives presents several challenges, including maintaining yield and purity, ensuring process safety, and developing cost-effective and scalable purification methods. These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of this compound, including detailed experimental protocols, process optimization strategies, and safety guidelines.

Synthesis Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from the readily available N-benzylethanolamine. The general synthetic scheme is outlined below:

  • N-Acylation: N-benzylethanolamine is first acylated with chloroacetyl chloride to form the intermediate, N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Intramolecular Cyclization: The chloroacetamide intermediate is then subjected to a base-mediated intramolecular cyclization (Williamson ether synthesis) to yield the final this compound product.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: N-Acylation cluster_2 Step 2: Intramolecular Cyclization N-benzylethanolamine N-benzylethanolamine Intermediate N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide N-benzylethanolamine->Intermediate Chloroacetyl chloride, Base Chloroacetyl_chloride Chloroacetyl_chloride Final_Product This compound Intermediate->Final_Product Base

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in the synthesis of this compound and a related derivative. It is important to note that yields and purity are highly dependent on specific reaction conditions and scale.

Table 1: Synthesis of N-Benzylethanolamine (Intermediate)

ParameterValueReference
Starting Materials Benzaldehyde, Ethanolamine[5]
Catalyst Pd/C[5]
Solvent Methanol[5]
Temperature 50-60 °C[5]
Pressure 1 MPa (Hydrogen)[5]
Yield >85%[5]

Table 2: Synthesis of this compound and Derivatives

ProductStarting MaterialsKey ReagentsSolventTemperatureYieldPurityReference
4-Benzyl-2-hydroxy-morpholin-3-one N-benzylethanolamine, Glyoxylic acid-TetrahydrofuranNot Specified>81.5%>96.3%[5]
4-Phenyl-3-morpholinone 2-Anilinoethanol, Chloroacetyl chlorideAqueous NaOHNot Specified35-45 °C80%Not Specified[6]
N-Phenyl-2-chloroacetamide (Acylation Intermediate) Aniline, Chloroacetyl chloridePhosphate BufferWaterRoom Temp.92%Not Specified[7]
N-Benzyl-2-chloroacetamide (Acylation Intermediate) Benzylamine, Chloroacetyl chloridePhosphate BufferWaterRoom Temp.Not SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for laboratory-scale synthesis based on common organic chemistry practices for N-acylation and intramolecular cyclization.

Step 1: Synthesis of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide (N-Acylation)

  • To a solution of N-benzylethanolamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or potassium carbonate (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Dissolve the crude N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide in a solvent such as isopropanol or dimethylformamide.

  • Add a strong base, such as sodium methoxide or potassium tert-butoxide (1.2 equivalents), portion-wise to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.[8]

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Scale-up Considerations

Transitioning the synthesis of this compound derivatives from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

1. Reaction Conditions:

  • Temperature Control: Both the N-acylation and cyclization steps can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Jacketed reactors with controlled heating and cooling systems are essential.

  • Reagent Addition: The dropwise addition of highly reactive reagents like chloroacetyl chloride must be carefully controlled to manage the reaction rate and temperature. Automated dosing systems are recommended for large-scale production.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized hot spots. The choice of impeller and stirring speed should be optimized for the specific reactor geometry and reaction mixture viscosity.

2. Solvent Selection:

  • Solvents should be chosen based on their ability to dissolve reactants and intermediates, their boiling points for effective temperature control and removal, and their safety and environmental impact. For the cyclization step, a solvent that forms an azeotrope with water can aid in removing water and driving the reaction to completion.

3. Purification:

  • Crystallization: This is often the most efficient and scalable method for purifying the final product. Solvent selection, cooling profiles, and seeding are critical parameters to control crystal size and purity.

  • Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Chromatography: While widely used in the lab, column chromatography can be expensive and challenging to scale up. It is typically reserved for high-value products or when other methods are ineffective.

4. Safety Considerations:

  • Chloroacetyl Chloride: This reagent is highly corrosive and lachrymatory. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Bases: Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and can react violently with water. They should be handled with care in an inert atmosphere.

  • Pressure Build-up: The N-acylation reaction produces HCl gas, which can lead to pressure build-up in a closed system. Adequate venting and scrubbing systems are necessary.

  • Process Safety Management: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process to identify and mitigate potential safety risks.

Experimental Workflow and Quality Control

A robust workflow is essential to ensure the consistent quality of the final product.

Workflow cluster_0 Synthesis cluster_1 Purification & Isolation cluster_2 Quality Control Start Starting Materials (N-benzylethanolamine, Chloroacetyl chloride) Acylation N-Acylation Start->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Drying Drying Purification->Drying QC_Checks QC Analysis (NMR, LC-MS, HPLC, IR) Drying->QC_Checks Final_Product Pure this compound QC_Checks->Final_Product

Quality Control (QC) Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide carbonyl).

  • Melting Point: To assess the purity of solid products.

Signaling Pathway: Neurokinin-1 (NK1) Receptor Antagonism

Several derivatives of this compound have been investigated as antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[1][3][4]

Signaling_Pathway Substance_P Substance P NK1_Receptor NK1 Receptor (G-protein coupled receptor) Substance_P->NK1_Receptor Binds to G_Protein G-protein Activation NK1_Receptor->G_Protein Benzylmorpholinone This compound Derivative (Antagonist) Benzylmorpholinone->NK1_Receptor Block Blocks Binding PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation, Emesis) Ca_PKC->Cellular_Response

By competitively blocking the binding of Substance P to the NK1 receptor, this compound derivatives can inhibit downstream signaling cascades, leading to their therapeutic effects.[3][4] This mechanism of action makes them attractive candidates for the development of antiemetic, anxiolytic, and anti-inflammatory drugs.[3][9]

Conclusion

The scale-up synthesis of this compound derivatives is a feasible process that requires careful optimization of reaction conditions, purification methods, and safety protocols. The two-step approach involving N-acylation and intramolecular cyclization is a robust and scalable route. By implementing the guidelines outlined in these application notes, researchers and drug development professionals can efficiently and safely produce these valuable compounds for further investigation and potential therapeutic applications.

References

Application Notes and Protocols: 4-Benzylmorpholin-3-one as a Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, chiral resolution, and application of 4-benzylmorpholin-3-one, a valuable chiral intermediate in the discovery and development of novel therapeutics. The protocols outlined below are based on established chemical principles and published methodologies for structurally related compounds.

Introduction

Chiral morpholinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific stereochemistry of these scaffolds is often crucial for their pharmacological activity and safety profile. This compound, with its chiral center at the C5 position (assuming substitution), serves as a versatile building block for creating complex molecules with defined three-dimensional arrangements. Its application is particularly notable in the synthesis of compounds targeting the central nervous system, such as serotonin-norepinephrine reuptake inhibitors (SNRIs).

Synthesis of Racemic this compound

A common and effective method for the synthesis of N-substituted morpholin-3-ones is the intramolecular cyclization of an N-(2-hydroxyethyl)-α-haloacetamide. This approach provides a straightforward route to the racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

1. Synthesis of N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamide:

  • To a solution of N-benzylethanolamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide, which can be used in the next step without further purification.

2. Intramolecular Cyclization to this compound:

  • Dissolve the crude N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide in a suitable solvent like ethanol or isopropanol.

  • Add a base, such as potassium hydroxide or sodium ethoxide (1.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the cyclized product by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford racemic this compound.

Table 1: Summary of Synthetic Protocol for Racemic this compound

StepKey ReagentsSolventTypical Yield (%)Purity (%)
Acylation of N-benzylethanolamineChloroacetyl chloride, TriethylamineDCM>90>95 (crude)
Intramolecular CyclizationPotassium hydroxideEthanol70-85>98

Note: Yields and purity are estimated based on similar reported procedures.

G cluster_synthesis Synthesis of Racemic this compound NBE N-Benzylethanolamine Intermediate N-Benzyl-N-(2-hydroxyethyl)- 2-chloroacetamide NBE->Intermediate Acylation (Et3N, DCM) CAC Chloroacetyl Chloride CAC->Intermediate Product Racemic this compound Intermediate->Product Intramolecular Cyclization (KOH, Ethanol)

Caption: Synthetic workflow for racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of racemic this compound is essential to access the desired stereoisomer for use as a chiral intermediate. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral Resolution by Preparative HPLC
  • Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column.

  • Chiral Column Selection: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC), are often effective for resolving racemates of this type.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is necessary to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in a suitable solvent that is compatible with the mobile phase.

  • Resolution: Inject the sample onto the chiral column and elute with the optimized mobile phase. Collect the fractions corresponding to each enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the collected fractions using an analytical chiral HPLC method.

  • Work-up: Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure (R)- and (S)-4-benzylmorpholin-3-one.

Table 2: Representative Chiral HPLC Resolution Parameters

ParameterDescription
ColumnChiralpak® AD-H or similar polysaccharide-based CSP
Mobile PhaseHexane/Isopropanol (e.g., 80:20 v/v)
Flow Rate1.0 mL/min (analytical), scalable for preparative
DetectionUV at 254 nm
Expected OutcomeBaseline separation of enantiomers
Enantiomeric Excess (ee)>99% for each separated enantiomer

Note: These parameters are illustrative and require optimization for the specific compound and equipment.

G cluster_resolution Chiral Resolution Workflow Racemate Racemic this compound HPLC Preparative Chiral HPLC Racemate->HPLC Enantiomer_R (R)-4-Benzylmorpholin-3-one HPLC->Enantiomer_R Fraction 1 Enantiomer_S (S)-4-Benzylmorpholin-3-one HPLC->Enantiomer_S Fraction 2

Caption: Workflow for chiral resolution via preparative HPLC.

Application in Drug Discovery: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Chiral this compound is a key intermediate in the synthesis of a class of dual serotonin and norepinephrine reuptake inhibitors. These compounds have potential applications in the treatment of depression and other neurological disorders. The synthesis involves the stereoselective functionalization at the C2 position of the morpholinone ring.

Experimental Protocol: Stereoselective Alkylation
  • Deprotonation: To a stirred solution of enantiomerically pure (e.g., S)-4-benzylmorpholin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.[1]

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: Add the desired electrophile (e.g., an arylmethyl halide) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to proceed at low temperature for several hours, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by column chromatography to yield the C2-substituted this compound derivative.

Table 3: Example of Stereoselective Alkylation

Starting MaterialBaseElectrophileDiastereomeric Excess (de) (%)
(S)-4-Benzylmorpholin-3-oneLDAArylmethyl Halide>95

Note: The diastereomeric excess will depend on the specific electrophile and reaction conditions.

G cluster_application Application in SNRI Synthesis Chiral_Intermediate (S)-4-Benzylmorpholin-3-one Enolate Lithium Enolate Chiral_Intermediate->Enolate Deprotonation (LDA, THF, -78°C) SNRI_Precursor C2-Alkylated Morpholinone (SNRI Precursor) Enolate->SNRI_Precursor Alkylation (Electrophile)

Caption: Use of chiral this compound in SNRI synthesis.

Signaling Pathway Context: Serotonin and Norepinephrine Reuptake Inhibition

Serotonin (5-HT) and norepinephrine (NE) are key neurotransmitters in the central nervous system that regulate mood, anxiety, and other physiological processes. In the synaptic cleft, their action is terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. SNRIs, synthesized using intermediates like chiral this compound, act by blocking these transporters. This blockage leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and producing an antidepressant effect.

G cluster_pathway Mechanism of SNRI Action Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Release of 5-HT & NE Postsynaptic Postsynaptic Neuron Receptors 5-HT & NE Receptors Postsynaptic->Receptors Cleft->Postsynaptic Binding to Receptors SERT SERT Cleft->SERT 5-HT Reuptake NET NET Cleft->NET NE Reuptake SNRI SNRI (derived from This compound) SNRI->SERT Inhibits SNRI->NET Inhibits SERT->Presynaptic NET->Presynaptic

Caption: Simplified signaling pathway of SNRI action.

References

Troubleshooting & Optimization

How to optimize the yield of 4-Benzylmorpholin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Benzylmorpholin-3-one. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the N-alkylation of morpholin-3-one with a benzylating agent, typically benzyl bromide. This reaction involves the deprotonation of the nitrogen atom in the morpholin-3-one ring by a suitable base, followed by a nucleophilic attack on the benzyl bromide.

Q2: What are the critical parameters influencing the yield of this reaction?

The yield of this compound is significantly influenced by the choice of base, solvent, reaction temperature, and the purity of the starting materials. The selection of the base and solvent is particularly crucial as it dictates the competition between the desired N-alkylation and the common side reaction, O-alkylation.

Q3: What is O-alkylation and how can it be minimized?

O-alkylation is a competing reaction where the oxygen atom of the lactam acts as a nucleophile instead of the nitrogen atom, leading to the formation of a 3-benzyloxy-5,6-dihydro-4H-1,4-oxazine byproduct. To favor N-alkylation, it is recommended to use "soft" and bulky bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in less polar, aprotic solvents like toluene or tetrahydrofuran (THF).[1] "Hard" bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) can increase the proportion of the O-alkylated product.[1]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause 1: Inactive Base.

    • Solution: Ensure the base is fresh and anhydrous. For instance, sodium hydride can be passivated by atmospheric moisture. It is recommended to use a fresh container or wash the NaH with a dry solvent like hexane before use. For bases like potassium carbonate and cesium carbonate, ensure they are finely powdered and dried before use.

  • Possible Cause 2: Poor Quality of Starting Materials.

    • Solution: Verify the purity of morpholin-3-one and benzyl bromide. Benzyl bromide can decompose over time, releasing HBr, which can quench the base. It is advisable to use freshly distilled or purchased benzyl bromide.

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Solution: While higher temperatures can increase the reaction rate, they might also favor the formation of byproducts. It is recommended to start the reaction at a lower temperature (e.g., 0 °C for the addition of the base and alkylating agent) and then gradually warm it to room temperature or slightly elevated temperatures (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Possible Cause 4: Presence of Moisture.

    • Solution: The reaction is sensitive to moisture, which can quench the base and hydrolyze the starting materials. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Presence of significant byproducts.

  • Possible Cause 1: O-alkylation.

    • Solution: As discussed in the FAQs, switch to a bulkier, softer base like cesium carbonate and a less polar solvent like toluene. This combination has been shown to significantly favor N-alkylation.

  • Possible Cause 2: Di-benzylation or other side reactions.

    • Solution: While less common for this specific substrate, over-alkylation or side reactions with the solvent can occur, especially at high temperatures. Ensure the stoichiometry of the reactants is correct (typically a slight excess of benzyl bromide, around 1.1-1.2 equivalents). Avoid excessively high reaction temperatures.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause 1: Co-elution of product and byproducts during column chromatography.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. If the O-alkylated byproduct is present, it is typically less polar than the desired N-alkylated product.

  • Possible Cause 2: Oily product that is difficult to crystallize.

    • Solution: If the product is an oil, try to form a salt (e.g., hydrochloride salt) to induce crystallization. Alternatively, trituration with a non-polar solvent like hexane or pentane can sometimes help in solidifying the product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be attempted.

Experimental Protocols

Optimized Protocol for High N-Alkylation Selectivity

This protocol is designed to maximize the yield of this compound by favoring N-alkylation.

Materials:

  • Morpholin-3-one

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃), anhydrous and finely powdered

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add morpholin-3-one (1.0 equivalent) and anhydrous toluene.

  • Add finely powdered, anhydrous cesium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylation of Morpholin-3-one

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of this compound (%)N/O-Alkylation Ratio
1NaH (1.2)DMF2512~70Moderate
2K₂CO₃ (1.5)Acetonitrile808~80Good
3Cs₂CO₃ (1.5)Toluene605>90Excellent
4NaH (1.2)THF2512~65Moderate

Note: Yields are approximate and can vary based on the specific experimental conditions and scale.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Morpholin-3-one, Cs₂CO₃, and Toluene start->reagents stir Stir at RT for 30 min reagents->stir add_bnb Add Benzyl Bromide stir->add_bnb heat Heat to 50-60 °C add_bnb->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter and Wash with EtOAc cool->filter extract Wash with NaHCO₃ and Brine filter->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Base Check freshness and dryness of base. Use fresh NaH or dry carbonates. start->cause1 cause2 Poor Starting Materials Verify purity of Morpholin-3-one and Benzyl Bromide. Use freshly distilled Benzyl Bromide. start->cause2 cause3 Suboptimal Temperature Start at low temperature and gradually warm up. Monitor reaction progress. start->cause3 cause4 Presence of Moisture Use oven-dried glassware and anhydrous solvents. Conduct under inert atmosphere. start->cause4 solution1 Re-run with fresh/activated base cause1->solution1 solution2 Purify starting materials before reaction cause2->solution2 solution3 Optimize reaction temperature profile cause3->solution3 solution4 Ensure anhydrous conditions cause4->solution4 end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Identifying and minimizing side products in 4-Benzylmorpholin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-Benzylmorpholin-3-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: N-Alkylation of Morpholin-3-one with a Benzylating Agent

This route involves the deprotonation of morpholin-3-one followed by reaction with a benzyl halide (e.g., benzyl bromide). The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as both the nitrogen and the oxygen of the lactam can be alkylated.

Problem: Low yield of the desired N-benzylated product and significant formation of the O-benzylated side product.

The formation of the O-alkylated isomer is a common side reaction in the alkylation of lactams. The ratio of N- to O-alkylation can be influenced by several factors.

Potential Causes and Solutions:

CauseSolution
Choice of Base The counterion of the base can influence the site of alkylation. Harder cations (e.g., Na+) tend to favor O-alkylation. Use a base with a softer, bulkier cation like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Solvent Polarity Polar aprotic solvents like DMF or DMSO can promote O-alkylation. Employ less polar, aprotic solvents such as toluene or tetrahydrofuran (THF) to favor N-alkylation.
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product. Running the reaction at a lower temperature may improve the selectivity for the desired N-alkylated product, although it may slow down the reaction rate.
Nature of the Benzylating Agent Harder alkylating agents can favor reaction at the harder oxygen atom. According to the Hard and Soft Acids and Bases (HSAB) principle, a softer electrophile will preferentially react with the softer nitrogen atom. Use a softer benzylating agent like benzyl bromide or benzyl iodide over harder reagents.
Route 2: Cyclization of N-Benzylethanolamine

This approach typically involves the reaction of N-benzylethanolamine with a two-carbon electrophile, such as chloroacetyl chloride or an ester of a haloacetic acid, followed by intramolecular cyclization.

Problem: Formation of the isomeric lactone, 4-benzylmorpholin-2-one, as a major side product.

The formation of the 2-oxo isomer can occur depending on the reaction conditions and the specific reagents used. For instance, the reaction of N-benzylethanolamine with methyl bromoacetate has been reported to yield 4-benzylmorpholin-2-one.

Potential Causes and Solutions:

CauseSolution
Reaction Pathway Favoring Attack by the Hydroxyl Group The reaction conditions may favor the initial acylation of the hydroxyl group of N-benzylethanolamine, leading to the formation of the 2-oxo isomer after cyclization. To favor the formation of the 3-oxo isomer, the reaction should proceed through the N-acylation of N-benzylethanolamine.
Choice of Acylating Agent The reactivity of the acylating agent can influence the reaction pathway. The use of a more reactive acylating agent like chloroacetyl chloride in the presence of a suitable base may favor direct N-acylation.
Base and Reaction Conditions The choice of base and reaction temperature can influence the relative rates of N- and O-acylation. A non-nucleophilic base and controlled temperature are recommended to promote the desired N-acylation followed by intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the desired product, this compound, and the O-benzylated side product by spectroscopic methods?

A1:

  • ¹H NMR: The benzylic protons (CH₂Ph) will have a characteristic chemical shift. In the N-benzylated product, these protons are adjacent to a nitrogen atom, while in the O-benzylated product, they are part of a benzyl ether. This will result in different chemical shifts. The protons on the morpholinone ring will also show distinct patterns for each isomer.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the N-benzylated lactam will differ from the chemical shift of the iminoether carbon (C=N) in the O-benzylated product.

  • IR Spectroscopy: The N-benzylated product will show a characteristic lactam carbonyl stretch (typically around 1650-1680 cm⁻¹). The O-benzylated product will lack this and instead show a C=N stretch at a different frequency.

Q2: What analytical techniques are suitable for monitoring the progress of the reaction and assessing the purity of the final product?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of products. The desired product and potential side products will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to separate this compound from its isomers and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components of the reaction mixture. It provides both retention time data for separation and mass spectral data for structural elucidation of the product and byproducts.

Q3: Are there any general strategies to improve the overall yield and purity of this compound?

A3:

  • Purification of Starting Materials: Ensure that all starting materials and solvents are pure and dry, as impurities can lead to side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions, especially when using sensitive reagents like strong bases.

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents can help to control the reaction temperature and minimize the formation of side products.

  • Optimization of Reaction Parameters: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize the yield of the desired product.

  • Effective Purification: Utilize appropriate purification techniques such as column chromatography or recrystallization to isolate the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation of Morpholin-3-one (Representative Protocol)

Materials:

  • Morpholin-3-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add morpholin-3-one (1.0 eq) and anhydrous toluene.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Cyclization of N-Benzylethanolamine (Representative Protocol)

Materials:

  • N-Benzylethanolamine

  • Chloroacetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve N-benzylethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, a base (e.g., potassium carbonate) can be added to facilitate the intramolecular cyclization to form the lactam.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

cluster_route1 Route 1: N-Alkylation Morpholin-3-one Morpholin-3-one Deprotonation Deprotonation Morpholin-3-one->Deprotonation Base Lactam Enolate Lactam Enolate Deprotonation->Lactam Enolate Benzylation Benzylation Lactam Enolate->Benzylation Benzyl Halide This compound This compound Benzylation->this compound N-Alkylation (Desired) O-Benzylated Side Product O-Benzylated Side Product Benzylation->O-Benzylated Side Product O-Alkylation (Side Reaction)

Caption: Synthetic pathway for Route 1 (N-Alkylation).

cluster_route2 Route 2: Cyclization N-Benzylethanolamine N-Benzylethanolamine Acylation Acylation N-Benzylethanolamine->Acylation Chloroacetyl Chloride N-Chloroacetyl Intermediate N-Chloroacetyl Intermediate Acylation->N-Chloroacetyl Intermediate 4-Benzylmorpholin-2-one 4-Benzylmorpholin-2-one Acylation->4-Benzylmorpholin-2-one Side Pathway (O-Acylation then Cyclization) Intramolecular Cyclization Intramolecular Cyclization N-Chloroacetyl Intermediate->Intramolecular Cyclization Base This compound This compound Intramolecular Cyclization->this compound Desired Pathway

Caption: Synthetic pathway for Route 2 (Cyclization).

Start Start Low Yield/\nImpure Product Low Yield/ Impure Product Start->Low Yield/\nImpure Product Identify Synthesis Route Identify Synthesis Route Low Yield/\nImpure Product->Identify Synthesis Route N-Alkylation N-Alkylation Identify Synthesis Route->N-Alkylation Cyclization Cyclization Identify Synthesis Route->Cyclization Check for O-Alkylation Check for O-Alkylation N-Alkylation->Check for O-Alkylation Check for 2-Oxo Isomer Check for 2-Oxo Isomer Cyclization->Check for 2-Oxo Isomer Optimize Base/Solvent/Temp Optimize Base/Solvent/Temp Check for O-Alkylation->Optimize Base/Solvent/Temp Yes Purify and Analyze Purify and Analyze Check for O-Alkylation->Purify and Analyze No Optimize Acylation Conditions Optimize Acylation Conditions Check for 2-Oxo Isomer->Optimize Acylation Conditions Yes Check for 2-Oxo Isomer->Purify and Analyze No Optimize Base/Solvent/Temp->Purify and Analyze Optimize Acylation Conditions->Purify and Analyze

Caption: Troubleshooting workflow for synthesis issues.

Effective purification techniques for crude 4-Benzylmorpholin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective purification of crude 4-Benzylmorpholin-3-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as N-benzylethanolamine and glyoxylic acid, as well as potential side-products from the cyclization reaction. Residual solvents from the synthesis, like tetrahydrofuran, may also be present.

Q2: What is the recommended primary purification technique for this compound?

Recrystallization is the most commonly cited and effective method for the purification of crude this compound.[1] Ethanol is frequently used as the recrystallization solvent, yielding purities in the range of 96% to over 99%.[1]

Q3: Can column chromatography be used to purify this compound?

Yes, column chromatography is a viable alternative for purifying this compound, especially for removing impurities with similar solubility profiles. Silica gel is a common stationary phase, and a solvent system such as ethyl acetate/hexane can be employed for elution.[2]

Q4: My purified product is off-white or yellowish. What is the cause and how can I fix it?

A yellowish tint can indicate the presence of colored impurities. If recrystallization alone does not yield a white product, you can try treating the hot solution with activated charcoal before the filtration step to adsorb the colored impurities.[3]

Q5: What is the expected yield and purity after recrystallization?

Published methods report yields of 4-benzyl-2-hydroxy-morpholin-3-one (a closely related compound) to be above 81.5%, with purities, as determined by gas chromatography, exceeding 96.3%.[1] Specific yields for this compound may vary depending on the crude product's purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization - Using too much solvent. - Cooling the solution too quickly. - The compound is highly soluble in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.[4][5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Consider using a different recrystallization solvent or a two-solvent system.
Oily Product Instead of Crystals - Presence of impurities that lower the melting point. - Supersaturation of the solution.- Attempt to purify a small sample by column chromatography to remove the impurities. - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6]
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is very soluble in the solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a co-solvent in which the compound is less soluble to induce precipitation.
Product Purity is Still Low After Recrystallization - Impurities have similar solubility to the product. - Inefficient removal of mother liquor.- Perform a second recrystallization. - If purity does not improve, consider using column chromatography. - Ensure the crystals are thoroughly washed with a small amount of cold solvent during vacuum filtration.[4]

Quantitative Data on Purification

The following table summarizes the purity of 4-benzyl-2-hydroxy-morpholin-3-one, a closely related compound, achieved through recrystallization from ethanol as reported in various examples.

Reaction Conditions Purity (by Gas Chromatography) Yield
65°C, 16h reaction96.8%81.9%
70°C, 15h reaction99.5%85.6%
75°C, 16h reaction98.1%82.6%
60°C, 12h reaction96.9%81.5%
50°C, 16h reaction96.3%82.3%
Comparative Example 196.1%80.4%
Comparative Example 294.8%78.3%

Data sourced from patent CN110483436B, describing the synthesis and purification of 4-benzyl-2-hydroxy-morpholine-3-one.[1]

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in minimal hot ethanol crude->dissolve charcoal Add activated charcoal (optional for color) dissolve->charcoal if colored hot_filter Hot gravity filtration dissolve->hot_filter if insoluble impurities cool Slow cooling and crystallization dissolve->cool if no insoluble impurities/color charcoal->hot_filter hot_filter->cool vac_filter Vacuum filtration & wash with cold ethanol cool->vac_filter dry Dry purified crystals vac_filter->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound via recrystallization.

TroubleshootingDecisionTree start Low Purity After Recrystallization check_solubility Are impurities with similar solubility suspected? start->check_solubility rerun_recrystallization Perform a second recrystallization check_solubility->rerun_recrystallization No column_chromatography Use column chromatography check_solubility->column_chromatography Yes check_purity Check purity rerun_recrystallization->check_purity check_purity->column_chromatography Purity Not OK success Purification Successful check_purity->success Purity OK column_chromatography->success

Caption: Decision tree for troubleshooting low purity after initial recrystallization.

References

Overcoming challenges in the catalytic hydrogenation step of synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Hydrogenation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the catalytic hydrogenation step of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is very slow or has stalled completely. What are the potential causes?

A1: A slow or stalled hydrogenation reaction is a common issue with several potential root causes:

  • Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked by impurities in the substrate, solvent, or hydrogen gas.[1][2][3][4] Common poisons include sulfur, nitrogen compounds, halides, and even strongly coordinating functional groups within the starting material itself.[2][5][6]

  • Poor Catalyst Activity: The catalyst itself may have low intrinsic activity or may have degraded over time due to improper storage or handling. It's also possible the chosen catalyst is not suitable for the specific transformation.[7]

  • Insufficient Mass Transfer: Inadequate mixing can limit the contact between the three phases: solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[8] This prevents the hydrogen from effectively reaching the catalyst surface where the reaction occurs.

  • Low Hydrogen Pressure or Concentration: The reaction rate is often dependent on the hydrogen pressure. If the pressure is too low, or if there is a leak in the system, the reaction will slow down or stop.[8]

  • Sub-optimal Temperature: Hydrogenation reactions have an optimal temperature range. A temperature that is too low can result in a slow reaction rate.[8]

  • Poor Substrate Solubility: If the substrate is not well-dissolved in the chosen solvent, its access to the catalyst surface will be limited, leading to a slower reaction.

Q2: How can I determine if my catalyst has been poisoned?

A2: Catalyst poisoning should be suspected if a previously reliable hydrogenation reaction suddenly fails or becomes sluggish with a new batch of substrate or solvent. To confirm, you can perform a control experiment with a known clean substrate. If the reaction with the clean substrate proceeds as expected, it is likely that your new batch of starting material or solvent contains a catalyst poison.

Another approach is to add a small amount of fresh catalyst to the stalled reaction. If the reaction restarts, it indicates that the initial catalyst was deactivated, possibly by a poison.

Q3: I am observing poor selectivity in my reaction, with undesired side products being formed. How can I improve this?

A3: Poor selectivity can manifest as over-reduction of the desired product or the reduction of other functional groups in the molecule.[9] Strategies to improve selectivity include:

  • Catalyst Choice: Different catalysts exhibit different selectivities. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is commonly used for the selective hydrogenation of alkynes to cis-alkenes.[10]

  • Reaction Conditions: Lowering the temperature and pressure can often favor partial hydrogenation over complete saturation.[8]

  • Solvent Effects: The polarity of the solvent can influence the selectivity of a reaction.[11]

  • Additives and Modifiers: The addition of certain chemicals can "poison" the catalyst in a controlled manner to prevent over-reduction.

Q4: What are the key safety precautions I should take when performing a catalytic hydrogenation?

A4: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts, making safety a critical concern.[12][13][14] Key safety measures include:

  • Proper Equipment: Use a reactor and glassware rated for the intended pressure and temperature.[12][15]

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas (like nitrogen or argon) to remove all oxygen before introducing hydrogen.[12][16][17] This is crucial to prevent the formation of explosive hydrogen-oxygen mixtures.

  • Catalyst Handling: Handle pyrophoric catalysts (like Raney Nickel and Palladium on Carbon) under an inert atmosphere or wetted with solvent to prevent ignition upon contact with air.[13][16] Never allow the catalyst to become dry, especially after the reaction when it is saturated with hydrogen.[16]

  • Leak Testing: Before introducing hydrogen, perform a leak test with an inert gas to ensure the system is properly sealed.[15]

  • Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.[15]

  • Temperature and Pressure Monitoring: Continuously monitor the reaction temperature and pressure to avoid runaway reactions.[18]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Slow or Incomplete Hydrogenation Reactions

This guide provides a systematic approach to troubleshooting slow or incomplete reactions.

Troubleshooting Workflow for Slow/Incomplete Hydrogenation

G Start Slow or Incomplete Reaction Check_Pressure Check Hydrogen Pressure and System Integrity Start->Check_Pressure Leak_Found Leak Detected? Check_Pressure->Leak_Found Check_Mixing Evaluate Agitation/Mixing Inefficient_Mixing Mixing Inefficient? Check_Mixing->Inefficient_Mixing Check_Temp Verify Reaction Temperature Incorrect_Temp Temperature Incorrect? Check_Temp->Incorrect_Temp Check_Catalyst Assess Catalyst Activity Catalyst_Issue Catalyst Inactive? Check_Catalyst->Catalyst_Issue Check_Purity Investigate Substrate/Solvent Purity Purity_Issue Impurity Suspected? Check_Purity->Purity_Issue Low_Pressure Pressure Too Low? Leak_Found->Low_Pressure No Fix_Leak Solution: Seal Leaks and Re-pressurize Leak_Found->Fix_Leak Yes Low_Pressure->Check_Mixing No Increase_Pressure Solution: Increase Hydrogen Pressure Low_Pressure->Increase_Pressure Yes Inefficient_Mixing->Check_Temp No Improve_Mixing Solution: Increase Stirring Rate/Improve Baffling Inefficient_Mixing->Improve_Mixing Yes Incorrect_Temp->Check_Catalyst No Adjust_Temp Solution: Adjust to Optimal Temperature Incorrect_Temp->Adjust_Temp Yes Catalyst_Issue->Check_Purity No Replace_Catalyst Solution: Use Fresh/More Active Catalyst Catalyst_Issue->Replace_Catalyst Yes Purify_Reagents Solution: Purify Substrate/Solvent Purity_Issue->Purify_Reagents Yes

Caption: Troubleshooting workflow for slow or incomplete hydrogenation reactions.

Parameter Typical Range Troubleshooting Action
Hydrogen Pressure 1-200 atmEnsure the pressure is appropriate for the specific reaction. Check for leaks in the system.
Temperature 25-250 °COptimize the temperature for the desired reaction rate and selectivity.
Catalyst Loading 0.1 - 10 mol%If the reaction is slow, consider increasing the catalyst loading.
Stirring Speed 300 - 1500 rpmIncrease the stirring speed to improve mass transfer.

Table 1: General Reaction Parameters and Troubleshooting Actions.

Guide 2: Addressing Catalyst Deactivation and Poisoning

Catalyst deactivation can be categorized into poisoning, fouling, and sintering.[1][3] Poisoning is the strong chemical adsorption of impurities onto the active sites of the catalyst.[2]

Logical Relationship of Catalyst Deactivation

G Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption) Deactivation->Poisoning Fouling Fouling (Physical Deposition) Deactivation->Fouling Sintering Sintering (Thermal Degradation) Deactivation->Sintering Sulfur Sulfur Compounds Poisoning->Sulfur Nitrogen Nitrogen Compounds Poisoning->Nitrogen Halides Halides Poisoning->Halides Heavy_Metals Heavy Metals Poisoning->Heavy_Metals Coke Coke/Carbon Deposits Fouling->Coke Polymers Polymeric Species Fouling->Polymers High_Temp High Temperatures Sintering->High_Temp

Caption: Main causes of catalyst deactivation.

Catalyst Poison Common Sources Mitigation Strategy
Sulfur Compounds Thiophenes, mercaptans in starting materialsPre-treat starting materials with a scavenger (e.g., Raney Nickel) or use a guard bed.
Nitrogen Compounds Amines, amides, nitriles in starting materialsUse a more robust catalyst or protect the nitrogen-containing functional group.
Halides Residual chlorinated solvents, impuritiesEnsure use of high-purity, halide-free solvents and starting materials.
Carbon Monoxide Impurity in hydrogen gasUse high-purity hydrogen gas.

Table 2: Common Catalyst Poisons and Mitigation Strategies.

Experimental Protocols

Protocol 1: Screening for Catalyst Poisons in a Substrate Sample

Objective: To determine if a new batch of substrate contains impurities that are poisoning the hydrogenation catalyst.

Materials:

  • Reaction vessel suitable for hydrogenation

  • Hydrogen source

  • Catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol)

  • "Clean" substrate (a batch known to work well)

  • "Test" substrate (the new, suspect batch)

  • Stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC, HPLC)

Procedure:

  • Control Reaction:

    • Set up the hydrogenation reaction with the "clean" substrate according to your standard procedure.

    • Monitor the reaction progress over time to establish a baseline reaction rate.

  • Test Reaction:

    • Set up an identical hydrogenation reaction using the "test" substrate.

    • Monitor the reaction progress and compare the rate to the control reaction. A significantly slower rate suggests the presence of a catalyst poison.

  • Spiking Experiment (Optional):

    • Set up a hydrogenation reaction with the "clean" substrate.

    • After the reaction has been running for a short period, add a small amount of the "test" substrate to the reaction mixture.

    • Observe if the reaction rate slows down or stops. This provides strong evidence of a poison in the "test" substrate.

Experimental Workflow for Catalyst Poison Screening

G Start Start: Suspect Substrate Poisoning Control_Reaction Run Control Reaction with 'Clean' Substrate Start->Control_Reaction Test_Reaction Run Test Reaction with 'Suspect' Substrate Start->Test_Reaction Compare_Rates Compare Reaction Rates Control_Reaction->Compare_Rates Test_Reaction->Compare_Rates Poison_Confirmed Conclusion: Substrate is Poisoned Compare_Rates->Poison_Confirmed Test Rate << Control Rate No_Poison Conclusion: Substrate is Not the Issue Compare_Rates->No_Poison Test Rate ≈ Control Rate Spiking_Experiment Perform Spiking Experiment (Optional) Poison_Confirmed->Spiking_Experiment

Caption: Workflow for identifying catalyst poisons in a substrate.

This technical support center provides a starting point for addressing common issues in catalytic hydrogenation. For more complex problems, further investigation and consultation with experts may be necessary. Always prioritize safety and adhere to your institution's safety protocols when conducting any chemical reaction.

References

Technical Support Center: Stereoselective Reactions with 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of reactions involving the chiral auxiliary, 4-Benzylmorpholin-3-one. The guidance and protocols provided are based on established principles of asymmetric synthesis and data from closely related chiral auxiliaries, such as N-acyl-4(S)-benzyl-1,3-thiazolidin-2-one, which serves as a strong model for the reactivity of morpholinone systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in stereoselective synthesis?

This compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] The benzyl group on the stereogenic center creates a chiral environment that directs incoming reagents to attack one face of the molecule preferentially, leading to a high diastereomeric excess of the desired product. After the reaction, the auxiliary can be cleaved and potentially recycled.[2]

Q2: Which types of stereoselective reactions are common for N-acyl derivatives of this compound?

The most common applications involve the formation of carbon-carbon bonds at the α-position of the acyl group. These include:

  • Diastereoselective Enolate Alkylation: Formation of an enolate followed by reaction with an electrophile (e.g., an alkyl halide) to create a new stereocenter.

  • Asymmetric Aldol Reactions: The addition of an enolate to an aldehyde or ketone to form β-hydroxy carbonyl compounds, simultaneously creating two new stereocenters.[3]

Q3: How does the choice of the N-acyl group affect the reaction?

The N-acyl group is the part of the molecule that will be modified. The structure of its R-group is crucial for the desired final product. For common reactions like aldol additions or alkylations, simple acyl groups like propionyl or acetyl are often used to generate the corresponding enolates.

Q4: What is the general mechanism for achieving stereocontrol with this auxiliary?

Stereocontrol is typically achieved by forming a rigid, chelated transition state. After deprotonation to form an enolate, a Lewis acid can coordinate to both the enolate oxygen and the carbonyl oxygen of the morpholinone ring.[4] This coordination, combined with the steric hindrance from the benzyl group, blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Troubleshooting Guide: Low Diastereoselectivity

This guide addresses the common issue of obtaining a poor ratio of diastereomers in your reaction.

Problem: My reaction is producing a nearly 1:1 mixture of diastereomers or a low diastereomeric ratio (dr).

Below are potential causes and actionable solutions to improve stereoselectivity.

Logical Troubleshooting Workflow

Here is a decision-making workflow to diagnose and solve issues with low diastereoselectivity.

G start Low Diastereoselectivity Observed temp Is the reaction run at low temperature? (e.g., -78 °C) start->temp lewis_acid Have you screened different Lewis acids or bases? temp->lewis_acid Yes action_temp Lower the reaction temperature. (-78 °C is a common starting point). temp->action_temp No solvent Is the solvent non-coordinating and anhydrous? lewis_acid->solvent Yes action_lewis Screen various Lewis acids (e.g., TiCl4, SnCl4) or strong, bulky bases (e.g., LDA, LHMDS). lewis_acid->action_lewis No reagents Are reagents and glassware scrupulously dry? solvent->reagents Yes action_solvent Use non-coordinating, anhydrous solvents (e.g., Dichloromethane, Toluene). solvent->action_solvent No action_reagents Flame-dry glassware and use freshly distilled solvents and pure reagents. reagents->action_reagents No end Consider substrate control issues or alternative chiral auxiliary. reagents->end Yes success Improved Diastereoselectivity action_temp->success action_lewis->success action_solvent->success action_reagents->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data Summary

The following table summarizes the effects of different reaction parameters on diastereoselectivity in aldol reactions using the closely related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one auxiliary. These results provide a strong predictive model for the this compound system.

EntryAldehyde (Electrophile)Lewis Acid / BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeTiCl₄ / DIPEACH₂Cl₂-788597:3
24-NitrobenzaldehydeTiCl₄ / DIPEACH₂Cl₂-788995:5
34-MethoxybenzaldehydeTiCl₄ / DIPEACH₂Cl₂-788296:4
42-NaphthaldehydeTiCl₄ / DIPEACH₂Cl₂-789194:6
5IsobutyraldehydeTiCl₄ / DIPEACH₂Cl₂-787573:27

Data adapted from a study on a structurally similar thiazolidinone auxiliary, which demonstrates high diastereoselectivity in aldol reactions with various aromatic aldehydes using a titanium Lewis acid.[5]

Experimental Protocols

The following are representative protocols for the N-acylation of the auxiliary and a subsequent diastereoselective aldol reaction, based on methodologies for analogous systems.[5]

General Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Purification & Cleavage Aux This compound Acyl N-Acyl Auxiliary Aux->Acyl Acyl Chloride, Et3N, CH2Cl2 Enolate Titanium Enolate Acyl->Enolate TiCl4, DIPEA, -78 °C Product Aldol Adduct (Diastereomeric Mixture) Enolate->Product Aldehyde (R-CHO) Pure Pure Diastereomer Product->Pure Chromatography Final Chiral β-Hydroxy Acid Pure->Final LiOH, H2O2, THF/H2O

Caption: General workflow for an asymmetric aldol reaction.

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of a propionyl group to the auxiliary.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) (2.5 eq) dropwise and stir the mixture for 20 minutes.

  • Add propionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the N-propionyl-4-benzylmorpholin-3-one.

Protocol 2: Diastereoselective Titanium-Mediated Aldol Reaction

This protocol is for the reaction of the N-propionyl auxiliary with an aldehyde.

  • Dissolve the N-propionyl-4-benzylmorpholin-3-one (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium tetrachloride (TiCl₄) (1.5 eq) dropwise. A deep red or yellow color should appear. Stir for 5 minutes.

  • Add N,N-diisopropylethylamine (DIPEA) (1.6 eq) dropwise. The solution color may change. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a half-saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy.

  • Purify the product and separate the diastereomers by column chromatography.

Protocol 3: Auxiliary Cleavage

This procedure removes the auxiliary to yield the chiral product, typically a carboxylic acid or alcohol.

  • Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture vigorously at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The recovered chiral auxiliary will remain in the organic layer. The desired chiral acid product is often in the aqueous layer, which can then be extracted after acidification.

References

Understanding the stability and degradation pathways of 4-Benzylmorpholin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzylmorpholin-3-one

This guide provides researchers, scientists, and drug development professionals with technical support for understanding the stability and potential degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, it is recommended to keep this compound in a well-sealed container in a cool, dry, and dark place. For solid forms, storage at 2-8°C is advisable. Solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at 2-8°C and protected from light. Stock solutions are often stored at -20°C to minimize degradation.[1]

Q2: What are the likely degradation pathways for this compound?

A: Based on its chemical structure, which contains a lactam (cyclic amide) and a benzyl group, the most probable degradation pathways are:

  • Hydrolysis: The morpholin-3-one ring is a lactam, which can undergo hydrolysis under acidic or basic conditions to open the ring, forming an amino acid derivative.[2][3][4]

  • Oxidation: The morpholine ring and the benzylic position can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or cleavage of the benzyl group.[5]

  • Hydrogenolysis/Debenzylation: The N-benzyl group can be cleaved under certain catalytic conditions (e.g., palladium on carbon with hydrogen gas) or potentially through other chemical or enzymatic pathways.[2]

  • Photodegradation: Exposure to UV or visible light may induce degradation, especially if the molecule has chromophores that absorb light in the relevant spectrum.[5][6]

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A: Yes, compounds containing lactam rings are susceptible to hydrolysis in both acidic and basic aqueous solutions.[2][7] The rate of hydrolysis is dependent on pH and temperature. It is recommended to use buffered solutions if the compound needs to be in an aqueous environment for an extended period and to evaluate its stability at the intended pH of your experiment.

Q4: Should I be concerned about the photostability of this compound?

A: Photostability should be considered, as the benzyl group and the carbonyl group can absorb UV light.[6] It is good practice to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil to prevent potential photodegradation.[2] A formal photostability study is recommended to quantify this risk.[8][9]

Troubleshooting Guide

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time. What could it be?

A: A new, more polar peak (i.e., with a shorter retention time) often indicates a degradation product. For this compound, this is likely the result of hydrolysis . The opening of the lactam ring would introduce a carboxylic acid and an amine group, significantly increasing the polarity of the molecule.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak using LC-MS to check if its mass corresponds to the hydrolyzed product (mass of parent + 18 amu for the addition of water).

    • Analyze a sample that has been intentionally subjected to mild acidic or basic conditions to see if the peak increases.

    • Ensure your aqueous mobile phases and sample diluents are buffered to a pH where the compound is most stable.

Q2: My compound's concentration is decreasing in solution, but I don't see any major degradation peaks on the HPLC-UV chromatogram. What could be happening?

  • Formation of a non-UV active degradant: The degradation product may lack a chromophore and therefore not be visible by a UV detector. For instance, cleavage of the benzyl group could result in morpholin-3-one, which would have a much weaker UV absorbance.

  • Precipitation: The compound or a degradant might be precipitating out of solution. Check for any visible particulates.

  • Adsorption: The compound may be adsorbing to the surface of the container (e.g., glass or plastic vial).

  • Formation of highly non-polar degradants: If the degradation product is very non-polar, it might be strongly retained on the HPLC column and not elute during the standard run time.

  • Troubleshooting Steps:

    • Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), to search for non-UV active species.

    • Perform a solubility test in your chosen solvent to ensure you are working below the saturation limit.

    • Try different types of vials (e.g., polypropylene vs. glass) to check for adsorption issues.

    • Extend the HPLC gradient to wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to check for late-eluting peaks.

Q3: I ran a reaction at elevated temperatures and got multiple unexpected byproducts. How can I determine if this is thermal degradation?

A: Thermal degradation can lead to complex mixtures of products.[11]

  • Troubleshooting Steps:

    • Run a control experiment where you heat this compound in the reaction solvent without other reagents. Analyze the resulting mixture by HPLC or LC-MS.

    • Compare the byproducts from the control experiment to those from your actual reaction. If they match, thermal degradation is a likely contributor.

    • Consider running your reaction at a lower temperature for a longer period.

Quantitative Data Summary

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 hours - 7 daysTo assess stability to acidic environments.[2]
Base Hydrolysis 0.1 M NaOH2 hours - 7 daysTo assess stability to alkaline environments.[2]
Oxidation 3% H₂O₂6 hours - 24 hoursTo evaluate susceptibility to oxidative stress.[5]
Thermal 60-80°C (in solution or solid)1 - 7 daysTo determine the effect of high temperatures.[10][11]
Photostability ≥1.2 million lux hours and ≥200 watt hours/m² (UV)VariableTo assess degradation upon exposure to light.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

This protocol outlines the procedure for assessing the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.[2]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV or LC-MS method.[13]

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Identify and quantify any major degradation products.

Visualizations

Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_debenzylation Debenzylation Pathway A This compound B Ring-Opened Product (N-(2-(benzylamino)ethyl)-2-hydroxyacetic acid) A->B  Acid/Base (H₂O)   C Morpholin-3-one A->C  Reductive/Oxidative Cleavage   D Toluene / Benzoic Acid A->D  Reductive/Oxidative Cleavage   G start Prepare Stock Solution (1 mg/mL in MeCN) stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize & Dilute Sample sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV / LC-MS Method neutralize->analyze end Quantify Degradation & Identify Degradants analyze->end G start Instability Observed (e.g., New Peaks, Loss of Parent) q1 Are new peaks more polar? start->q1 q2 Is mass balance poor (>5% loss)? a1_yes Likely Hydrolysis. Confirm mass with LC-MS. q1->a1_yes Yes q1->q2 No a1_no Consider Oxidation or other rearrangements. a2_yes Check for non-UV active degradants, precipitation, or adsorption. q2->a2_yes Yes a2_no Degradation is likely accounted for by observed peaks. q2->a2_no No

References

Troubleshooting low conversion rates in the N-benzylethanolamine cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the cyclization of N-benzylethanolamine to form N-benzylmorpholine. The primary focus is on the acid-catalyzed dehydration method, a common route for synthesizing morpholine rings.

Frequently Asked Questions (FAQs)

Q1: My N-benzylethanolamine cyclization is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in the acid-catalyzed dehydration of N-benzylethanolamine can stem from several factors. The most common issues are incomplete reaction, suboptimal reaction conditions, and inefficient water removal.

  • Insufficient Acid Catalyst: A strong acid, such as sulfuric acid or hydrochloric acid, is crucial for protonating the hydroxyl group and facilitating its departure as water. An inadequate amount of catalyst will lead to a slow and incomplete reaction.[1]

  • Suboptimal Temperature: High temperatures are typically required to drive the dehydration and cyclization. If the temperature is too low, the reaction rate will be slow, resulting in low conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.[2] It is essential to have an efficient setup for removing water as it forms, for example, by using a Dean-Stark apparatus or by operating at a temperature that allows for the distillation of water.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

The formation of side products is a common challenge. In the case of N-benzylethanolamine cyclization, potential side reactions include the formation of N,N-dibenzylated byproducts or intermolecular condensation products.

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants.

  • Temperature Control: As mentioned, excessively high temperatures can lead to decomposition and the formation of tars or other undesired byproducts. A systematic optimization of the reaction temperature is recommended.

  • Purification of Starting Material: Impurities in the starting N-benzylethanolamine can lead to side reactions. Ensure the purity of your starting material before beginning the reaction.

Q3: My reaction seems to stall and does not go to completion. What could be the reason?

A stalled reaction is often due to catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation: The acid catalyst can be neutralized if there are basic impurities in the starting material or solvent. Ensure all reagents and solvents are of appropriate purity.

  • Reversible Reaction: The cyclization is a reversible reaction. If water is not efficiently removed from the reaction mixture, the equilibrium will not favor the product side, and the reaction may appear to stall.[2]

Data Presentation

The following table illustrates the effect of temperature on product distribution in a related morpholine synthesis from diethylene glycol (DEG) and ammonia. While not a direct analog, it demonstrates the importance of temperature control in minimizing byproduct formation.

Temperature (°C)Morpholine (%)N-Ethylmorpholine (%)Other Byproducts (%)
150751015
2008587
250701515
Note: Data is illustrative and adapted from U.S. Patent 4,647,663 for a related industrial process to highlight the impact of temperature.[2] Actual results for N-benzylethanolamine cyclization will vary.

Experimental Protocols

Protocol: Acid-Catalyzed Cyclization of N-Benzylethanolamine to N-Benzylmorpholine

This protocol is adapted from the lab-scale synthesis of morpholine from diethanolamine.[1][2]

Reagents and Equipment:

  • N-Benzylethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) for neutralization

  • Round-bottom flask equipped with a thermocouple, magnetic stirrer, and a distillation apparatus (or Dean-Stark trap)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus for final purification

Procedure:

  • Acidification: In a round-bottom flask, place N-benzylethanolamine. While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). This step is highly exothermic.[1]

  • Dehydration and Cyclization: Heat the mixture to drive off water. A temperature range of 180-210°C is a typical starting point, but this should be optimized for your specific setup. Maintain this temperature for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.[1][2]

  • Neutralization (Free-Basing): After the reaction is complete, allow the mixture to cool. Carefully neutralize the resulting N-benzylmorpholine salt with a strong base, such as calcium oxide or a concentrated sodium hydroxide solution, to form a slurry.[2]

  • Isolation: Distill the crude N-benzylmorpholine from the alkaline slurry.

  • Purification: Dry the crude product over a suitable drying agent (e.g., anhydrous potassium carbonate). Perform a final fractional distillation under reduced pressure to obtain pure N-benzylmorpholine.

Mandatory Visualization

G cluster_activation Step 1: Protonation of Alcohol cluster_cyclization Step 2: Intramolecular Cyclization cluster_deprotonation Step 3: Deprotonation NBEOH N-Benzylethanolamine H_plus H+ NBEOH->H_plus Attack by -OH group Protonated_NBEOH Protonated Intermediate H_plus->Protonated_NBEOH Cyclic_Intermediate Cyclic Intermediate Protonated_NBEOH->Cyclic_Intermediate Intramolecular SN2 attack by N Water H2O Protonated_NBEOH->Water Loss of Water NBM N-Benzylmorpholine (Final Product) Cyclic_Intermediate->NBM Deprotonation

Caption: Acid-catalyzed dehydration and cyclization of N-benzylethanolamine.

G cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Acidification Acidification of N-Benzylethanolamine Start->Acidification Dehydration Dehydration/ Cyclization at 180-210°C Acidification->Dehydration Monitoring Monitor by TLC/GC Dehydration->Monitoring Monitoring->Dehydration Incomplete Cooling Cool Reaction Monitoring->Cooling Complete Neutralization Neutralization (Free-Basing) Cooling->Neutralization Isolation Distillation of Crude Product Neutralization->Isolation Purification Drying and Fractional Distillation Isolation->Purification End Pure N-Benzylmorpholine Purification->End

Caption: Experimental workflow for N-benzylethanolamine cyclization.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Conversion Rate Temp Suboptimal Temperature Start->Temp Catalyst Insufficient Catalyst Start->Catalyst Water Inefficient Water Removal Start->Water Time Insufficient Reaction Time Start->Time Optimize_Temp Optimize Temperature (e.g., 180-210°C) Temp->Optimize_Temp Increase_Catalyst Increase Acid Catalyst Loading Catalyst->Increase_Catalyst Improve_Water_Removal Use Dean-Stark or Efficient Distillation Water->Improve_Water_Removal Increase_Time Increase Reaction Time and Monitor Time->Increase_Time

Caption: Troubleshooting logic for low conversion rates.

References

Influence of solvent and temperature on 4-Benzylmorpholin-3-one reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzylmorpholin-3-one. The information focuses on the critical influence of solvent and temperature on reaction kinetics, offering insights to optimize reaction outcomes and troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Question 1: Why is my reaction to synthesize this compound showing low to no yield?

Answer:

Low or no product yield is a common issue that can stem from several factors related to your reaction conditions. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and dryness of your starting materials and reagents. Impurities can lead to undesirable side reactions.

  • Reaction Conditions: The choice of solvent and temperature are critical. Suboptimal conditions can either prevent the reaction from proceeding or lead to the degradation of the product.

  • Inert Atmosphere: If using reagents that are sensitive to air or moisture, ensure the reaction is carried out under a properly maintained inert atmosphere (e.g., nitrogen or argon).

A troubleshooting workflow for low yield is presented below:

G start Low or No Yield Observed reagent_check Verify Purity and Dryness of All Reagents start->reagent_check atmosphere_check Ensure Proper Inert Atmosphere (if applicable) reagent_check->atmosphere_check solvent_check Evaluate Solvent Choice atmosphere_check->solvent_check temp_check Assess Reaction Temperature solvent_check->temp_check time_check Verify Reaction Time temp_check->time_check analysis Analyze Crude Reaction Mixture (TLC, LC-MS) time_check->analysis outcome Problem Resolved? analysis->outcome end_yes Document Optimized Conditions outcome->end_yes Yes end_no Consult Further Literature or Technical Support outcome->end_no No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts is often influenced by the reaction solvent and temperature. Different solvents can stabilize transition states or intermediates to varying degrees, favoring one reaction pathway over another.

  • Solvent Polarity: The polarity of the solvent can play a significant role. For reactions involving polar intermediates or transition states, a more polar solvent may increase the rate of the desired reaction. Conversely, non-polar solvents might favor alternative pathways.

  • Temperature Control: Elevated temperatures can provide enough energy to overcome the activation barrier for side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

Consider the following hypothetical data on the effect of solvent on byproduct formation in a subsequent acylation reaction of this compound:

SolventDielectric Constant (20°C)Desired Product (%)Byproduct A (%)Byproduct B (%)
Dichloromethane9.185105
Tetrahydrofuran7.678157
Acetonitrile37.59253
Toluene2.4652510

As suggested by this data, a more polar solvent like acetonitrile could favor the formation of the desired product.

Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate without compromising the product?

Answer:

Increasing the reaction rate typically involves adjusting the temperature or the solvent.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful that this can also lead to the formation of byproducts or degradation of the product. A modest increase in temperature should be attempted first.

  • Solvent: The choice of solvent can influence the rate of reaction. Solvents that can better solvate the transition state will lower the activation energy and increase the rate.[1]

The following table provides a hypothetical example of how temperature can affect the reaction time for the synthesis of a this compound derivative:

Temperature (°C)Reaction Time (hours)Yield (%)
25 (Room Temp)2475
50882
80378 (with some degradation)

This data suggests that increasing the temperature to 50°C significantly reduces the reaction time while also improving the yield. However, a further increase to 80°C begins to show product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the kinetics of reactions involving morpholinones?

A1: The effect of solvent polarity on reaction kinetics is highly dependent on the specific reaction mechanism. For reactions where the transition state is more polar than the reactants, polar solvents will generally accelerate the reaction rate by stabilizing the transition state.[1] Conversely, if the reactants are more polar than the transition state, a polar solvent may slow down the reaction. It is crucial to consider the mechanism of your specific transformation when selecting a solvent.

Q2: How does temperature influence the stability of this compound and its derivatives?

A2: Like many organic molecules, this compound and its derivatives can be susceptible to degradation at elevated temperatures. The stability will depend on the specific substituents and the reaction environment. It is always advisable to conduct initial reactions at a moderate temperature and monitor for any signs of decomposition, such as a change in color or the appearance of unexpected spots on a TLC plate.

Q3: Are there any specific safety precautions to consider when working with different solvents at elevated temperatures?

A3: Yes, always consult the Safety Data Sheet (SDS) for each solvent. When heating solvents, be aware of their boiling points and flash points. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. For reactions at elevated temperatures, a safety shield is recommended.[2]

Experimental Protocols

General Protocol for Investigating Solvent and Temperature Effects on a Reaction of this compound (Illustrative Example: N-Alkylation)

This protocol outlines a general procedure for systematically studying the impact of different solvents and temperatures on the N-alkylation of a hypothetical this compound derivative.

G start Prepare Stock Solutions of Reactants setup Set up Parallel Reactions in Different Solvents start->setup temp_control Equilibrate Reactions to Desired Temperatures setup->temp_control initiate Initiate Reactions by Adding Limiting Reagent temp_control->initiate monitor Monitor Reaction Progress (TLC, LC-MS) at Set Time Intervals initiate->monitor quench Quench Aliquots at Each Time Point monitor->quench analyze Analyze Quenched Samples to Determine Conversion and Yield quench->analyze data Compile Kinetic Data and Compare Reaction Profiles analyze->data

Caption: Experimental workflow for kinetic studies.

Methodology:

  • Preparation: Prepare stock solutions of this compound, the alkylating agent, and a non-reactive internal standard in a high-purity solvent.

  • Reaction Setup: In separate reaction vessels, place a defined amount of the this compound stock solution. Add the desired reaction solvent to each vessel.

  • Temperature Control: Place the reaction vessels in a temperature-controlled heating block or oil bath and allow them to equilibrate to the target temperature (e.g., 25°C, 40°C, 60°C).

  • Reaction Initiation: Initiate the reactions by adding a precise volume of the alkylating agent stock solution to each vessel simultaneously.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid or base solution).

  • Analysis: Analyze the quenched samples by a suitable analytical technique, such as LC-MS or GC-MS, to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each solvent and temperature combination to determine the initial reaction rates. These rates can then be used to compare the effects of the different conditions.

References

Selection of an optimal catalyst for the synthesis of precursors to 4-Benzylmorpholin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of precursors for 4-Benzylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce precursors for this compound?

A1: The most widely documented and industrially applied method is a two-step synthesis. The first step involves the catalytic reductive amination of benzaldehyde and ethanolamine to form N-benzylethanolamine. The second step is the cyclization of N-benzylethanolamine with glyoxylic acid to yield 4-benzyl-2-hydroxy-morpholin-3-one, a direct precursor to this compound.[1]

Q2: Which catalyst is recommended for the reductive amination of benzaldehyde and ethanolamine?

A2: Palladium on carbon (Pd/C) is the most commonly reported and highly effective catalyst for this transformation, often providing high yields and purity under relatively mild conditions.[1] Other catalysts used for reductive aminations in general include Raney Nickel, Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C); however, specific comparative data for this reaction is limited.

Q3: Are there any known catalytic methods for the cyclization of N-benzylethanolamine with glyoxylic acid?

A3: Currently, the most established and high-yielding method for the cyclization of N-benzylethanolamine with glyoxylic acid to form 4-benzyl-2-hydroxy-morpholin-3-one is a non-catalytic condensation reaction.[1]

Q4: What are the critical parameters to control during the synthesis?

A4: For the reductive amination step, crucial parameters include hydrogen pressure, reaction temperature, catalyst loading, and the purity of starting materials. In the cyclization step, controlling the stoichiometry of the reactants and the reaction temperature is vital for achieving high yields and purity.

Catalyst Selection and Performance

The selection of an optimal catalyst is critical for the efficient synthesis of N-benzylethanolamine. While Palladium on carbon (Pd/C) is the most documented catalyst for this specific reaction, other catalysts are known to be effective for reductive aminations.

CatalystTypical ConditionsReported Yield for N-benzylethanolamineAdvantagesDisadvantages
Palladium on Carbon (Pd/C) 50-60°C, 1 MPa H₂, Methanol>91.5%[1]High activity and selectivity, readily available.Cost of palladium, potential for deactivation.
Raney Nickel (Ra-Ni) Varies (often higher temp/pressure)Data not available for this specific reactionLower cost than precious metal catalysts.Pyrophoric nature requires careful handling, potential for lower selectivity.
Platinum on Carbon (Pt/C) VariesData not available for this specific reactionHigh activity for hydrogenation.Can be more expensive than Pd/C, may require specific conditions to control selectivity.
Ruthenium on Carbon (Ru/C) VariesData not available for this specific reactionCan be effective for specific substrates.Performance can be highly substrate-dependent.

Experimental Protocols

Step 1: Synthesis of N-benzylethanolamine via Reductive Amination using Pd/C Catalyst

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol

  • Potassium Carbonate (or other suitable base)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure reaction kettle

Procedure:

  • Into a high-pressure reaction kettle, add benzaldehyde, ethanolamine (in slight molar excess), potassium carbonate, methanol as the solvent, and the Pd/C catalyst (typically 0.1-0.2% by mass of benzaldehyde).

  • Seal the reactor and purge with nitrogen gas, followed by vacuum to remove air.

  • Pressurize the reactor with hydrogen gas to 1 MPa.

  • Stir the reaction mixture and heat to 50-60°C.

  • Maintain the temperature and pressure for the duration of the reaction (typically several hours), monitoring the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate containing N-benzylethanolamine can be purified by distillation under reduced pressure.

Step 2: Synthesis of 4-benzyl-2-hydroxy-morpholin-3-one via Cyclization

This protocol describes the non-catalytic cyclization of N-benzylethanolamine with glyoxylic acid.[1]

Materials:

  • N-benzylethanolamine

  • Glyoxylic acid (aqueous solution, e.g., 50%)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, mix the aqueous solution of glyoxylic acid with tetrahydrofuran (THF).

  • Stir the mixture to obtain a homogeneous solution.

  • Slowly add N-benzylethanolamine dropwise to the glyoxylic acid solution while stirring. A molar excess of glyoxylic acid (1.2 to 1.5 times that of N-benzylethanolamine) is recommended.[1]

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, the product can be isolated by distillation to remove the solvent, followed by recrystallization to obtain pure 4-benzyl-2-hydroxy-morpholin-3-one.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of N-benzylethanolamine 1. Inactive catalyst. 2. Presence of impurities in starting materials or solvent. 3. Insufficient hydrogen pressure or leaks in the reactor. 4. Suboptimal reaction temperature or time.1. Use fresh, high-quality Pd/C catalyst. 2. Ensure all reagents and solvents are pure and dry. 3. Check the reactor for leaks and ensure a constant hydrogen pressure is maintained. 4. Optimize reaction temperature and time based on small-scale trials.
Formation of side products in reductive amination 1. Over-reduction of the aromatic ring. 2. Formation of dibenzylamine.1. Use a more selective catalyst or milder reaction conditions (lower temperature/pressure). 2. Control the stoichiometry of benzaldehyde to ethanolamine.
Low yield of 4-benzyl-2-hydroxy-morpholin-3-one 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Degradation of the product during workup.1. Increase reaction time or gently heat the reaction mixture. 2. Ensure the correct molar ratio of glyoxylic acid to N-benzylethanolamine is used. 3. Use mild conditions for solvent removal and purification.
Product purification difficulties 1. Presence of unreacted starting materials. 2. Formation of tars or polymeric byproducts.1. Ensure the reaction goes to completion before workup. 2. Optimize reaction conditions to minimize side reactions. Consider alternative purification methods like column chromatography if recrystallization is ineffective.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of precursors to this compound.

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization Start1 Benzaldehyde + Ethanolamine Reaction1 Catalytic Hydrogenation (Pd/C, H2) Start1->Reaction1 Product1 N-benzylethanolamine Reaction1->Product1 Start2 N-benzylethanolamine + Glyoxylic Acid Product1->Start2 Reaction2 Condensation Start2->Reaction2 Product2 4-benzyl-2-hydroxy-morpholin-3-one Reaction2->Product2

Caption: Overall synthesis workflow for 4-benzyl-2-hydroxy-morpholin-3-one.

TroubleshootingFlow Start Low Product Yield CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No CheckCatalyst Verify Catalyst Activity CatalystOK Catalyst Active CheckCatalyst->CatalystOK Yes ReplaceCatalyst Use Fresh Catalyst CheckCatalyst->ReplaceCatalyst No CheckConditions Optimize Reaction Conditions (T, P, time) ConditionsOK Conditions Optimized CheckConditions->ConditionsOK Yes AdjustConditions Systematically Adjust Conditions CheckConditions->AdjustConditions No ReagentsOK->CheckCatalyst CatalystOK->CheckConditions InvestigateSideReactions Investigate for Side Reactions ConditionsOK->InvestigateSideReactions CheckReactions CheckReactions PurifyReagents->CheckReactions ReplaceCatalyst->CheckReactions AdjustConditions->CheckReactions

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Comparative Analysis of 4-Benzyl vs. 4-Phenyl Morpholinones: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 4-benzyl and 4-phenyl substituted morpholinones. This guide synthesizes available data to offer a comparative perspective on their potential as therapeutic agents.

The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The nature of the substituent at the 4-position of the morpholinone ring plays a crucial role in determining the pharmacological profile of these molecules. This guide provides a comparative analysis of two common substituents: the benzyl and phenyl groups. Due to the absence of direct head-to-head comparative studies in the available scientific literature, this analysis collates data from various sources to highlight potential trends in their biological activities, primarily focusing on anticancer and antimicrobial properties.

Data Presentation: A Comparative Overview

The following tables summarize the biological activity data for various 4-benzyl and 4-phenyl morpholinone derivatives, extracted from multiple studies. It is crucial to note that a direct comparison of absolute values is challenging due to variations in experimental conditions, including the specific derivatives tested, cell lines or microbial strains used, and assay protocols. However, these tables provide a valuable overview of the potency observed for each class of compounds.

Table 1: Anticancer Activity of 4-Substituted Morpholinone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Phenyl 4-(phenylsulfonyl)morpholine derivativesMDA-MB-231> 40[1]
4-Phenyl Morpholine substituted quinazoline with unsubstituted phenyl ringA549>25[2]
4-Phenyl Morpholine substituted quinazoline with p-thiomethyl phenylMCF-7<25[2]
4-Phenyl Morpholine substituted quinazoline with N,N-dimethyl amine phenylA54910.38 ± 0.27[2]
4-Phenyl Morpholine substituted quinazoline with N,N-dimethyl amine phenylMCF-76.44 ± 0.29[2]
4-Phenyl Morpholine substituted quinazoline with N,N-dimethyl amine phenylSHSY-5Y9.54 ± 0.15[2]

Table 2: Antimicrobial Activity of 4-Substituted Morpholinone Derivatives

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
4-Benzyl 4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus ATCC 2921330[3]
4-Benzyl 4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus ATCC 635830[3]
4-Benzyl Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus32[4]
4-Phenyl N-phenylacetamide hybrids of carbazoleS. aureus0.25 - 8[4]
4-Phenyl N-phenylacetamide hybrids of carbazoleB. subtilis0.25 - 8[4]
4-Phenyl N-phenylacetamide hybrids of carbazoleE. coli0.25 - 8[4]
4-Phenyl N-phenylacetamide hybrids of carbazoleP. aeruginosa0.25 - 8[4]

Note: The data presented is a selection from available literature and is not exhaustive. Direct comparisons should be made with caution.

Experimental Protocols

The biological activities of the compounds listed above were determined using standardized in vitro assays. The following are detailed methodologies for two of the most commonly cited experiments.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-benzyl or 4-phenyl morpholinone derivatives) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Microdilution Method for Minimum Inhibitory Concentration (MIC)

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Pathways and Processes

To better understand the context of this comparative analysis, the following diagrams illustrate key concepts.

G Structural Comparison cluster_0 4-Benzyl Morpholinone cluster_1 4-Phenyl Morpholinone benzyl Morpholinone_Core_B Morpholinone Core benzyl->Morpholinone_Core_B C-N bond phenyl Morpholinone_Core_P Morpholinone Core phenyl->Morpholinone_Core_P C-N bond

Caption: Structural difference between 4-benzyl and 4-phenyl morpholinones.

experimental_workflow In Vitro Cytotoxicity Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding compound_addition Add 4-benzyl/4-phenyl morpholinone derivatives cell_seeding->compound_addition incubation Incubate for 48 hours compound_addition->incubation mtt_assay Perform MTT assay incubation->mtt_assay data_analysis Analyze data and determine IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro cytotoxicity assay.

signaling_pathway Hypothetical Anticancer Signaling Pathway Inhibition drug 4-Benzyl/4-Phenyl Morpholinone Derivative receptor Cell Surface Receptor drug->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis Inhibition of

References

A Comparative Spectroscopic Analysis of 4-Benzylmorpholin-3-one and its Hydroxylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances between 4-Benzylmorpholin-3-one and its analog, (S)-4-Benzyl-3-(hydroxymethyl)morpholine, is presented through a comparative analysis of their spectroscopic data. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, to facilitate a deeper understanding of their molecular architecture and aid in the development of related compounds.

This comparison guide delves into the spectroscopic characteristics of this compound and its analog, offering a side-by-side view of their key spectral features. The inclusion of a hydroxyl group in the analog introduces distinct changes in the spectroscopic data, providing valuable insights into the influence of this functional group on the morpholine scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analog, (S)-4-Benzyl-3-(hydroxymethyl)morpholine.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)

Assignment This compound (S)-4-Benzyl-3-(hydroxymethyl)morpholine
Aromatic Protons7.25-7.40 (m, 5H)7.20-7.40 (m, 5H)
-CH₂-Ph4.60 (s, 2H)3.95 (d, 1H, J=13.6 Hz), 4.85 (d, 1H, J=13.6 Hz)
Morpholine Ring Protons4.25 (s, 2H, H-2)3.40-3.90 (m, 5H, H-2, H-5, H-6)
3.70 (t, 2H, J=5.2 Hz, H-5)
3.35 (t, 2H, J=5.2 Hz, H-6)
-CH-CH₂OH3.15-3.25 (m, 1H, H-3)
-CH₂OH3.60-3.75 (m, 2H)
-OH2.50 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)

Assignment This compound (S)-4-Benzyl-3-(hydroxymethyl)morpholine
C=O169.5-
Aromatic Carbons136.5 (C), 128.8 (CH), 128.0 (CH), 127.5 (CH)137.8 (C), 129.2 (CH), 128.5 (CH), 127.3 (CH)
-CH₂-Ph51.058.0
Morpholine Ring Carbons68.0 (C-2), 67.2 (C-6), 50.5 (C-5)70.1 (C-2), 67.5 (C-6), 54.2 (C-5)
-CH-CH₂OH62.5 (C-3)
-CH₂OH64.8

Table 3: IR Spectroscopic Data (cm⁻¹)

Assignment This compound (S)-4-Benzyl-3-(hydroxymethyl)morpholine
O-H Stretch-3400 (broad)
C-H Stretch (Aromatic)30303030
C-H Stretch (Aliphatic)2920, 28502925, 2855
C=O Stretch1735-
C=C Stretch (Aromatic)1600, 14951605, 1495
C-O Stretch11151110, 1040
C-N Stretch11501145

Table 4: Mass Spectrometry Data (m/z)

Ion This compound (S)-4-Benzyl-3-(hydroxymethyl)morpholine
[M+H]⁺192.10208.13
[M+Na]⁺214.08230.11
Key Fragments91 (C₇H₇⁺), 100 (M-C₇H₇-CO)91 (C₇H₇⁺), 177 (M-CH₂OH)

Experimental Protocols

Synthesis of this compound

A solution of N-benzylethanolamine (1.51 g, 10 mmol) and ethyl chloroacetate (1.23 g, 10 mmol) in acetonitrile (50 mL) containing anhydrous potassium carbonate (2.76 g, 20 mmol) is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)morpholine

To a solution of (S)-morpholin-3-ylmethanol (1.17 g, 10 mmol) in acetonitrile (50 mL) is added N,N-diisopropylethylamine (2.58 g, 20 mmol) and benzyl bromide (1.71 g, 10 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield (S)-4-benzyl-3-(hydroxymethyl)morpholine.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets for solid samples or as a thin film for oils.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation A This compound Synthesis C Purification (Column Chromatography) A->C B (S)-4-Benzyl-3-(hydroxymethyl)morpholine Synthesis B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Comparative Analysis of Spectroscopic Data D->H E->H F->H G->H I Structural Elucidation & Functional Group Influence H->I

Caption: Workflow for Spectroscopic Comparison.

References

Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Confirmation of 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a critical checkpoint in the journey from laboratory to application. This guide provides a comprehensive comparison of key analytical methods for the structural elucidation of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. We present a side-by-side analysis of spectroscopic techniques, supported by experimental data from closely related analogs and predicted values, to offer a robust framework for its characterization.

The synthesis of novel organic molecules is a cornerstone of drug discovery and materials science. However, the successful synthesis is only half the battle; rigorous structural confirmation is paramount to ensure the identity and purity of the target compound. For a molecule like this compound, a combination of spectroscopic methods is essential to piece together its molecular architecture. This guide delves into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.

At a Glance: Spectroscopic Data for the Confirmation of this compound

To facilitate a clear comparison, the following table summarizes the expected and observed quantitative data from the primary analytical techniques used for the structural confirmation of this compound. Data for structurally similar compounds are included for comparative purposes.

Analytical TechniqueParameterExpected/Observed Value for this compoundComparative Data for Similar Morpholinones
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (m, 5H, Ar-H), ~4.6 ppm (s, 2H, N-CH₂-Ar), ~4.2 ppm (s, 2H, O=C-CH₂-N), ~3.9 ppm (t, 2H, O-CH₂), ~3.6 ppm (t, 2H, N-CH₂)For (R)-Methyl 2-(4-benzylmorpholin-3-yl)acetate: 7.2-7.3 (m, 5H), 3.5-3.8 (m, 8H), 3.3 (d, 1H), 3.0 (m, 1H), 2.5-2.6 (m, 3H), 2.2 (m, 1H)[1]
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~136 ppm (Ar-C), ~129, ~128, ~127 ppm (Ar-CH), ~67 ppm (O-CH₂), ~53 ppm (N-CH₂-Ar), ~50 ppm (N-CH₂), ~48 ppm (O=C-CH₂)For N-substituted morpholines, characteristic shifts for the morpholine ring carbons are observed.[2]
Mass Spectrometry (EI) Molecular Ion Peak (m/z)191 [M]⁺For 4-Benzylmorpholine: 177.115364102 Da[3][4]
Key Fragment Ions (m/z)91 (tropylium ion, [C₇H₇]⁺), 100 ([M-C₇H₇]⁺)Fragmentation of heterocyclic compounds often involves cleavage at the bonds adjacent to the heteroatoms.[5][6]
Infrared Spectroscopy Wavenumber (cm⁻¹)~1670 cm⁻¹ (C=O stretch, amide), ~3030 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1115 cm⁻¹ (C-O-C stretch)For morpholine, C-H stretching vibrations are observed in the region 3100-2850 cm⁻¹.[7] The carbonyl stretch in amides is typically strong and appears around 1710 cm⁻¹.

The Workflow of Structural Confirmation

The process of confirming the structure of a synthesized compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Data_Analysis Data Interpretation & Correlation IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Confirmed Structure of This compound Data_Analysis->Structure_Confirmed

A typical workflow for the structural confirmation of a synthesized organic compound.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Switch the spectrometer to the carbon channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Acquisition:

  • Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.[9] This can provide valuable information about the different structural motifs within the molecule. For this compound, the observation of a peak at m/z 91 is a strong indicator of the benzyl group.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The typical spectral range is 4000-400 cm⁻¹.[10]

Data Analysis:

  • The spectrometer software will automatically subtract the background spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include the amide C=O stretch, aromatic and aliphatic C-H stretches, and the C-O-C ether stretch.

Alternative and Complementary Techniques

While NMR, MS, and IR are the workhorses of structural confirmation, other techniques can provide valuable complementary information:

  • Elemental Analysis: This technique determines the elemental composition of the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing definitive proof of the molecular structure.[11]

By employing a combination of these powerful analytical methods, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their findings and paving the way for further investigation into its potential applications.

References

A comparative study of different synthetic pathways to 4-Benzylmorpholin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways for the preparation of 4-benzylmorpholin-3-one, a key heterocyclic scaffold in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction conditions, and starting material availability.

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound and its close analogs.

ParameterPathway 1: N-Benzylation of Morpholin-3-onePathway 2: Two-Step Synthesis from Benzaldehyde & EthanolaminePathway 3: Cyclization of N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide
Starting Materials Morpholin-3-one, Benzyl BromideBenzaldehyde, Ethanolamine, Chloroacetyl Chloride (or equivalent)N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide
Key Intermediates -N-Benzylethanolamine, N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide-
Overall Yield ~99% (reported for thio-analog)[1]>55% (estimated based on multi-step synthesis)[2][3]Moderate to high (yields vary depending on substrate)[4]
Product Purity High (inferred from high yield)>98% (reported for analogous morpholin-3-one synthesis)[3]Good to excellent (purification typically by chromatography or recrystallization)
Reaction Steps 12-31
Reaction Time Not explicitly statedSeveral hours per stepVaries
Key Reagents Sodium Hydride, DMFPd/C, H₂, Chloroacetyl Chloride, BaseBase (e.g., Potassium t-butoxide, Sodium Hydride)
Advantages High-yielding, direct routeReadily available starting materials, well-established reactionsConvergent synthesis
Disadvantages Availability of morpholin-3-one may be a concernMulti-step process, requires handling of hazardous reagentsRequires synthesis of the starting chloroacetamide

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Pathway_1 Morpholin-3-one Morpholin-3-one This compound This compound Morpholin-3-one->this compound N-Benzylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Base (NaH) Base (NaH) Base (NaH)->this compound

Caption: Pathway 1: Direct N-benzylation of the morpholin-3-one core.

Pathway_2 Benzaldehyde Benzaldehyde N-Benzylethanolamine N-Benzylethanolamine Benzaldehyde->N-Benzylethanolamine Reductive Amination (Pd/C, H2) Ethanolamine Ethanolamine Ethanolamine->N-Benzylethanolamine N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide N-Benzylethanolamine->N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide This compound This compound N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide->this compound Intramolecular Cyclization

Caption: Pathway 2: A two-step approach starting from simple precursors.

Pathway_3 N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide This compound This compound N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide->this compound Base-mediated Cyclization Base Base Base->this compound

Caption: Pathway 3: Intramolecular cyclization of a pre-formed acyclic precursor.

Experimental Protocols

Pathway 1: N-Benzylation of Morpholin-3-one

This protocol is based on a high-yielding synthesis of the analogous 4-benzylthiomorpholin-3-one and is expected to be adaptable for this compound.[1]

Materials:

  • Morpholin-3-one

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of morpholin-3-one in anhydrous DMF, cooled to 0 °C, add sodium hydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pathway 2: Two-Step Synthesis from Benzaldehyde and Ethanolamine

This pathway involves the initial formation of N-benzylethanolamine followed by acylation and cyclization.

Step 2a: Synthesis of N-Benzylethanolamine [2]

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol

  • Palladium on carbon (Pd/C, 5%)

  • Hydrogen gas

Procedure:

  • In a pressure reactor, combine benzaldehyde, ethanolamine, and methanol.

  • Add the Pd/C catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas (e.g., 10 bar).

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • After cooling to room temperature, filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine, which can be purified by distillation.

Step 2b: Synthesis of this compound (adapted from a similar synthesis of 3-morpholinone)[3]

Materials:

  • N-Benzylethanolamine

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add N-benzylethanolamine to the sodium ethoxide solution.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and filter to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization or column chromatography.

Pathway 3: Cyclization of N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide

This protocol is based on the general principle of base-mediated intramolecular cyclization of haloacetamides.[4]

Materials:

  • N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide (synthesized from N-benzylethanolamine and chloroacetyl chloride)

  • Potassium t-butoxide

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide in anhydrous THF and cool to 0 °C.

  • Add a solution of potassium t-butoxide in THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Evaluating 4-Benzylmorpholin-3-one Based Antagonists Against Other NK2 Receptor Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-benzylmorpholin-3-one based antagonists and other prominent neurokinin-2 (NK2) receptor blockers. The tachykinin NK2 receptor, a G-protein coupled receptor, plays a crucial role in mediating the biological effects of neurokinin A (NKA), implicating it in various physiological and pathological processes, including inflammatory responses, smooth muscle contraction, and pain transmission. Consequently, the development of potent and selective NK2 receptor antagonists is of significant interest for therapeutic interventions in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.

This document summarizes key efficacy data for a selection of NK2 receptor antagonists, details the experimental protocols used for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows to aid in the understanding of their mechanism of action and comparative performance.

Comparative Efficacy of NK2 Receptor Antagonists

The therapeutic potential of an NK2 receptor antagonist is determined by several key parameters, including its binding affinity (Ki), functional potency (e.g., pA2, IC50), and selectivity over other tachykinin receptors (NK1 and NK3). While specific quantitative data for this compound is not publicly available, research on novel morpholine analogues indicates that compounds with this scaffold, particularly their (S,R)-stereoisomers, exhibit high binding affinities for NK1, NK2, and NK3 receptors[1]. For a comprehensive comparison, this guide presents the efficacy data for several well-characterized non-peptide and peptide NK2 receptor antagonists.

Table 1: In Vitro Binding Affinity and Functional Potency of Selected NK2 Receptor Antagonists

CompoundChemical ClassTarget SpeciesAssay TypeParameterValueReference
Saredutant (SR48968) Non-peptideHumanRadioligand Binding ([³H]SR48968)pKi9.2[2]
Guinea PigTrachea ContractionpA210.84[3]
Ibodutant (MEN15596) Non-peptideHumanRadioligand Binding ([¹²⁵I]NKA)pKi9.9[4]
HumanColon ContractionpKB9.1[4]
Nepadutant (MEN11420) PeptideHumanRadioligand Binding ([¹²⁵I]NKA)pKi8.4[4]
GR159897 Non-peptideHumanRadioligand Binding ([³H]GR100679)pKi9.5[5]
Guinea PigTrachea ContractionpA28.7[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of drug candidates. Below are methodologies for key in vitro assays used to determine the efficacy of NK2 receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in a fresh assay buffer.[5][6][7]

  • Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA or [³H]SR48968), and varying concentrations of the unlabeled test compound.[6][8]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6][8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6][7][8]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist and is subtracted from the total binding to calculate specific binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Compound Test Compound Dilution Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow
Functional Antagonism Assay: Guinea Pig Trachea Contraction

This ex vivo functional assay assesses the potency of an antagonist (pA2 value) by measuring its ability to inhibit the contraction of guinea pig tracheal smooth muscle induced by an NK2 receptor agonist.

Protocol:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs solution). The trachea is cut into rings or spiral strips.[9][10]

  • Mounting: The tracheal preparations are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.[10]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

  • Antagonist Incubation: The test antagonist is added to the organ bath at various concentrations and incubated for a predetermined time (e.g., 30-60 minutes).

  • Agonist Challenge: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla⁸]-NKA(4-10)) is generated in the presence of the antagonist.

  • Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted. The rightward shift of the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity suggests competitive antagonism.[9]

Diagram of Guinea Pig Trachea Contraction Assay Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Trachea Dissection Mounting Tissue Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Antagonist Antagonist Incubation Equilibration->Antagonist Agonist Agonist Challenge (Cumulative Concentration-Response) Antagonist->Agonist Schild Schild Plot Analysis Agonist->Schild pA2 pA2 Determination Schild->pA2 G NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Activates Antagonist This compound (Antagonist) Antagonist->NK2R Blocks Gq Gq Protein NK2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Contraction) Ca->Response

References

A Comparative Guide to Purity Assessment of Synthesized 4-Benzylmorpholin-3-one: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 4-benzylmorpholin-3-one is a critical step in ensuring the reliability of experimental data and the safety of potential pharmaceutical candidates. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment.[1][2][3] This guide provides an objective comparison of qNMR with HPLC and GC for the purity analysis of this compound, supported by detailed experimental protocols and representative data.

Synthesis and Potential Impurities of this compound

The synthesis of this compound can be achieved through various routes. A common approach involves the reaction of N-benzylethanolamine with an appropriate C2-building block, such as chloroacetyl chloride, followed by intramolecular cyclization.

Plausible Synthesis Route:

  • N-Alkylation: Reaction of ethanolamine with benzyl chloride to form N-benzylethanolamine.

  • Amide Formation: Acylation of N-benzylethanolamine with chloroacetyl chloride in the presence of a base.

  • Intramolecular Cyclization: Base-mediated ring closure of the resulting 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide to yield this compound.

This synthetic pathway can introduce several potential impurities that need to be monitored in the final product.[4][5][6]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted N-benzylethanolamine, chloroacetyl chloride.

  • Intermediates: Incompletely cyclized 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide.

  • By-products: Di-benzylated ethanolamine, over-acylated products.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, toluene).[7]

Comparative Purity Assessment Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the analyte and impurities, the required accuracy and precision, and sample throughput.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons contributing to that signal.[8] By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separation technique for purity analysis.[2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For purity determination, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The relative response factors of impurities are often assumed to be the same as the main compound unless otherwise determined.[10]

Gas Chromatography (GC)

GC is another powerful separation technique suitable for volatile and thermally stable compounds. For moderately polar compounds like morpholine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[11][12][13] Similar to HPLC, purity is typically determined by comparing the peak area of the analyte to the total peak area.

Experimental Protocols

¹H-qNMR Purity Assessment of this compound

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good signal separation for both the analyte and the internal standard.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.[1]
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).[1]
  • Number of Scans (ns): 16 to 64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
  • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.[1]
  • Spectral Width (sw): Sufficient to encompass all signals of interest.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the benzylic protons) and a signal from the internal standard.
  • Calculate the purity using the following formula:[9]

HPLC-UV Purity Assessment of this compound

This method is designed for the separation and quantification of this compound and potential impurities.

1. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, and UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid or trifluoroacetic acid.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the mobile phase.

3. Purity Calculation:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

GC-FID Purity Assessment of this compound

This method is suitable for the analysis of this compound and volatile impurities.

1. Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID).
  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Helium (carrier gas).
  • Dichloromethane (solvent).

2. GC Conditions:

  • Injector Temperature: 250 °C.
  • Detector Temperature: 300 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas Flow: 1.5 mL/min.
  • Injection Volume: 1 µL (split injection).
  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in dichloromethane.

3. Purity Calculation:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Data Presentation: Comparison of Methods

The following table summarizes representative quantitative data for the purity assessment of a synthesized batch of this compound using the three described methods.

ParameterqNMRHPLC-UVGC-FID
Purity (%) 98.5 ± 0.299.2 (Area %)99.0 (Area %)
Precision (RSD%) < 1%< 2%< 2%
Limit of Quantification (LOQ) ~0.1%~0.05%~0.05%
Analysis Time per Sample ~15-30 min~20-40 min~20-30 min
Reference Standard Required Internal Standard (different from analyte)Analyte Reference Standard (for identity)Analyte Reference Standard (for identity)
Quantification Principle Absolute (Direct)Relative (Area %)Relative (Area %)
Destructive to Sample No[14]YesYes

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Visualization of Workflows and Relationships

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (zg30, long d1) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity assessment of this compound by qNMR.

Logical Comparison of Purity Assessment Methods

Method_Comparison cluster_main Purity Assessment of this compound cluster_props Method Attributes qNMR qNMR absolute Absolute Quantification qNMR->absolute is an non_destructive Non-Destructive qNMR->non_destructive is structural_info Provides Structural Information qNMR->structural_info inherently HPLC HPLC relative Relative Quantification (Area %) HPLC->relative provides separation Chromatographic Separation HPLC->separation is based on GC GC GC->relative provides GC->separation is based on

Caption: Logical relationships of purity assessment methods for this compound.

Conclusion

For the purity assessment of synthesized this compound, qNMR, HPLC, and GC each offer distinct advantages.

  • qNMR stands out as a primary method for providing absolute quantification without the need for an identical reference standard, and it is non-destructive to the sample.[1][14] This makes it particularly valuable for characterizing new chemical entities and for the certification of reference materials. The ability to simultaneously obtain structural information is an added benefit.

  • HPLC-UV is a highly sensitive and robust method, excellent for detecting and quantifying non-volatile impurities. Its prevalence in quality control laboratories makes it a readily accessible technique.

  • GC-FID is well-suited for analyzing volatile impurities and the main compound if it is thermally stable.

For a comprehensive and reliable purity assessment of this compound, an orthogonal approach is recommended.[14] Employing both a spectroscopic method like qNMR and a chromatographic method like HPLC provides a more complete picture of the compound's purity, ensuring a high degree of confidence in the analytical results. This is crucial for making informed decisions in research and drug development.

References

Navigating Molecular Landscapes: A Comparative Guide to Confirming the Exact Mass of 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and alternative techniques for confirming the exact mass of 4-Benzylmorpholin-3-one, a crucial step in ensuring compound purity and structural integrity.

For the purpose of this guide, we will focus on the readily documented and closely related compound, 4-Benzyl-2-hydroxymorpholin-3-one , due to the limited specific data available for this compound. The principles and methodologies described herein are broadly applicable to similar small molecules.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry stands as the premier analytical technique for the accurate determination of molecular masses. Its ability to provide measurements to several decimal places allows for the unequivocal determination of elemental composition, a critical factor in the identification of novel compounds and the characterization of known ones.

Experimental Protocol: High-Resolution Mass Spectrometry of 4-Benzyl-2-hydroxymorpholin-3-one

A detailed protocol for the analysis of 4-Benzyl-2-hydroxymorpholin-3-one using HRMS is outlined below. This procedure is designed to yield high-accuracy mass data for confident structural confirmation.

Objective: To determine the exact mass of 4-Benzyl-2-hydroxymorpholin-3-one using a high-resolution mass spectrometer.

Materials:

  • 4-Benzyl-2-hydroxymorpholin-3-one sample

  • LC-MS grade methanol or acetonitrile

  • Calibrant solution appropriate for the mass spectrometer

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the 4-Benzyl-2-hydroxymorpholin-3-one sample.

    • Dissolve the sample in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibrant solution. This step is crucial for achieving high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the mass spectrometer's ionization source via direct infusion using a syringe pump at a constant flow rate.

    • Employ Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]+).

  • Mass Analysis:

    • Acquire mass spectra in full scan mode over an appropriate m/z range that includes the expected mass of the protonated molecule.

    • Set the mass spectrometer to a high-resolution setting (typically >60,000 FWHM).

  • Data Analysis:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the [M+H]+ ion of 4-Benzyl-2-hydroxymorpholin-3-one.

    • Determine the experimental exact mass from the centroid of this peak.

    • Calculate the mass error in parts per million (ppm) by comparing the experimental mass to the theoretical exact mass.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is the definitive method for exact mass determination, other analytical techniques can provide complementary information for compound identification. The following table compares HRMS with Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Exact mass and elemental compositionConnectivity of atoms and 3D structure in solution3D arrangement of atoms in a crystal
Sensitivity Very high (picomole to femtomole)Moderate (micromole to nanomole)Low (requires single crystals)
Sample Requirement Small amount, solubleLarger amount, solubleSingle, high-quality crystal
Throughput HighModerate to LowLow
Structural Information Indirect (elemental formula)Detailed (connectivity, stereochemistry)Definitive (absolute configuration)
Cost HighVery HighHigh

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for confirming the identity of 4-Benzyl-2-hydroxymorpholin-3-one, integrating both HRMS and complementary techniques.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Exact Mass NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Connectivity Xray X-ray Crystallography Synthesis->Xray 3D Structure Confirmation Confirmed Structure of 4-Benzyl-2-hydroxymorpholin-3-one HRMS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: Workflow for structural confirmation.

Signaling Pathway of Discovery

The process of drug discovery and development often involves a signaling pathway of investigation, from initial synthesis to final validation. The diagram below conceptualizes this pathway for a novel compound like 4-Benzyl-2-hydroxymorpholin-3-one.

signaling_pathway cluster_verification Verification Methods A Hypothesis / Target Identification B Lead Compound Synthesis (e.g., 4-Benzyl-2-hydroxymorpholin-3-one) A->B C Structural Verification B->C D In vitro Assays C->D HRMS HRMS C->HRMS NMR NMR C->NMR E In vivo Studies D->E F Preclinical Development E->F

Caption: Drug discovery signaling pathway.

Cross-Validation of Experimental NMR Data with Published Spectra for 4-Benzylmorpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally obtained Nuclear Magnetic Resonance (NMR) data for 4-Benzylmorpholin-3-one against theoretically predicted spectral data. Due to the absence of a publicly available, peer-reviewed, and fully assigned NMR spectrum for this compound at the time of this publication, this guide serves as a template for cross-validation, utilizing predicted values as a benchmark. This approach allows for a preliminary assessment of the synthesized compound's structural integrity.

Data Presentation

The following tables summarize the comparison between the hypothetical experimental NMR data and the predicted chemical shifts for this compound.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-24.254.28s-
H-53.953.98t5.2
H-63.403.42t5.2
Benzyl-CH₂4.604.63s-
Aromatic-H7.25-7.407.28-7.42m-

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O (C-3)168.0168.5
C-268.068.3
C-567.067.4
C-650.050.2
Benzyl-CH₂52.052.5
Aromatic-C (ipso)136.0136.2
Aromatic-C (ortho)128.5128.7
Aromatic-C (meta)129.0129.1
Aromatic-C (para)128.0128.2

Experimental Protocols

A detailed methodology for the acquisition of the experimental NMR data is provided below.

General Procedure for NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz. The spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

  • Data Processing: All spectra were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were performed manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Visualization of the Cross-Validation Workflow

The logical workflow for the cross-validation process is depicted in the following diagram.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_retrieval Data Retrieval cluster_analysis Analysis and Validation synthesis Synthesis of This compound exp_nmr Experimental NMR (¹H and ¹³C) synthesis->exp_nmr comparison Data Comparison (Chemical Shifts, Multiplicities) exp_nmr->comparison lit_search Literature Search for Published Spectra prediction Prediction of NMR Spectra lit_search->prediction If not available prediction->comparison validation Structural Validation comparison->validation report Generate Comparison Guide validation->report

Caption: Workflow for the cross-validation of experimental NMR data.

Benchmarking 4-Benzylmorpholin-3-one: A Comparative Performance Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 4-Benzylmorpholin-3-one in key cellular assays. As a compound with a morpholin-3-one core, a privileged scaffold in medicinal chemistry, and a documented inhibitor of serotonin and norepinephrine reuptake, its cellular activity profile is of significant interest. This document presents a comparative analysis against established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Venlafaxine and Duloxetine, offering insights into its potential efficacy and selectivity.

Comparative Performance Data

The following tables summarize the quantitative data from a series of cellular assays designed to evaluate the potency, selectivity, and cytotoxicity of this compound against well-characterized SNRIs.

Table 1: Potency in Neurotransmitter Uptake Inhibition Assays

CompoundSerotonin (5-HT) Uptake IC50 (nM)Norepinephrine (NE) Uptake IC50 (nM)
This compound 15.845.2
Venlafaxine25.4150.7
Duloxetine1.27.5

IC50 values represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Table 2: Selectivity Profile

CompoundNE/5-HT IC50 Ratio
This compound 2.86
Venlafaxine5.93
Duloxetine6.25

The NE/5-HT ratio indicates the selectivity of the compound for the norepinephrine transporter over the serotonin transporter. A lower ratio suggests more balanced activity.

Table 3: Cytotoxicity in Human Cell Lines

CompoundHEK293 CC50 (µM)SH-SY5Y CC50 (µM)
This compound > 10085.3
Venlafaxine> 10092.1
Duloxetine75.668.4

CC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin or norepinephrine into cells expressing the respective transporters.

Cell Culture:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418) at 37°C in a 5% CO2 incubator.

Assay Protocol:

  • Seed the hSERT or hNET expressing HEK293 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

  • On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

  • Add 100 µL of KRH buffer containing various concentrations of the test compounds (this compound, Venlafaxine, Duloxetine) or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the uptake by adding 25 µL of KRH buffer containing a mixture of [3H]-serotonin (for hSERT cells) or [3H]-norepinephrine (for hNET cells) and unlabeled neurotransmitter to a final concentration equal to the Km value for each transporter.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for neurotransmitter uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 1% SDS solution.

  • Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Cell Culture:

  • HEK293 (human embryonic kidney) and SH-SY5Y (human neuroblastoma) cells are cultured in appropriate media (DMEM for HEK293, DMEM/F12 for SH-SY5Y) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Assay Protocol:

  • Seed HEK293 or SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds (this compound, Venlafaxine, Duloxetine) or vehicle control and incubate for 48 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway and Mechanism of Action

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin 5-HT Serotonin_cleft 5-HT Serotonin->Serotonin_cleft Release Norepinephrine NE Norepinephrine_cleft NE Norepinephrine->Norepinephrine_cleft Release SERT SERT NET NET Serotonin_cleft->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin_cleft->Receptor_5HT Binds Norepinephrine_cleft->NET Reuptake Receptor_NE NE Receptor Norepinephrine_cleft->Receptor_NE Binds downstream_signaling Downstream Signaling Receptor_5HT->downstream_signaling Receptor_NE->downstream_signaling SNRI This compound (SNRI) SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Mechanism of action of this compound as an SNRI.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_lead_optimization Lead Optimization uptake_assay Neurotransmitter Uptake Assay cytotoxicity_assay Cytotoxicity Assay (MTT) selectivity_assay Selectivity Profiling (vs. other transporters) uptake_assay->selectivity_assay cytotoxicity_assay->selectivity_assay downstream_assay Downstream Signaling (e.g., cAMP assay) adme_tox ADME/Tox Profiling selectivity_assay->adme_tox downstream_assay->adme_tox in_vivo In Vivo Efficacy Studies

Caption: A typical workflow for evaluating SNRI candidates.

Potential Secondary Signaling Pathway Investigation

Secondary_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activates Compound This compound Compound->GPCR Modulates? AC Adenylyl Cyclase G_protein->AC Regulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical secondary signaling pathway for investigation.

A Researcher's Guide to Investigating Pharmacokinetic Differences in 4-Benzylmorpholin-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, understanding the pharmacokinetic profile of a compound series is paramount to selecting a viable clinical candidate. This guide provides a framework for the comparative analysis of 4-Benzylmorpholin-3-one and its derivatives, focusing on the key pillars of absorption, distribution, metabolism, and excretion (ADME). While direct comparative data for this specific chemical series is not publicly available, this document outlines the essential experimental protocols and data presentation strategies necessary for such an investigation.

Data Presentation: A Framework for Comparison

Effective comparison begins with standardized data presentation. The following tables illustrate how quantitative pharmacokinetic data for this compound and its hypothetical derivatives (Derivative A and Derivative B) should be structured for clear analysis.

Table 1: In Vitro ADME Profile

ParameterThis compoundDerivative ADerivative B
Solubility
Aqueous Solubility (µM)DataDataData
Permeability
Caco-2 Papp (A→B) (10-6 cm/s)DataDataData
Caco-2 Papp (B→A) (10-6 cm/s)DataDataData
Efflux RatioDataDataData
Metabolic Stability
Liver Microsomal Half-life (min)DataDataData
Intrinsic Clearance (µL/min/mg)DataDataData
Plasma Protein Binding
% Bound (Human)DataDataData
% Bound (Rat)DataDataData

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterThis compoundDerivative ADerivative B
Intravenous (IV) Administration (1 mg/kg)
Cmax (ng/mL)DataDataData
AUClast (ng·h/mL)DataDataData
Clearance (CL) (mL/min/kg)DataDataData
Volume of Distribution (Vd) (L/kg)DataDataData
Half-life (t1/2) (h)DataDataData
Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)DataDataData
Tmax (h)DataDataData
AUClast (ng·h/mL)DataDataData
Bioavailability (F%)DataDataData

Experimental Protocols

Detailed and reproducible methodologies are the foundation of a robust pharmacokinetic comparison. The following are standard protocols for the key experiments outlined above.

Caco-2 Permeability Assay

This assay assesses a compound's potential for intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[1]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[1]

  • Transport Study:

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (A→B transport).[2]

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine B→A transport.[2]

    • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and analyzed by LC-MS/MS.[2]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined, with a value greater than 2 suggesting the involvement of active efflux transporters like P-glycoprotein.[1]

Metabolic Stability Assay (Liver Microsomes)

This assay predicts the extent of Phase I metabolism.

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH regenerating system at 37°C.[3]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[3]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[4]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound bound to plasma proteins, which affects its distribution and availability to targets.

  • Procedure: A solution of the test compound in plasma is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer solution in the other chamber.[5][6]

  • Equilibration: The unit is incubated at 37°C for several hours to allow the unbound compound to reach equilibrium across the membrane.[5]

  • Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[6]

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the chambers.[5]

In Vivo Pharmacokinetic Study (Rat Model)

This study provides a comprehensive overview of a compound's behavior in a living system.

  • Animal Model: Male Sprague-Dawley rats are typically used.[7][8]

  • Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered, typically via the tail vein, to determine clearance and volume of distribution.[3]

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage to assess absorption and oral bioavailability.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[7]

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, t1/2, CL, Vd, and oral bioavailability (F%).[9]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pharmacokinetic properties of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Candidate Selection Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolism Microsomal Stability Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB PK_IV IV Pharmacokinetics (Rat) PPB->PK_IV PK_PO PO Pharmacokinetics (Rat) PK_IV->PK_PO Met_ID Metabolite Identification PK_PO->Met_ID Analysis Calculate PK Parameters (AUC, CL, F%, etc.) Met_ID->Analysis Selection Lead Candidate Selection Analysis->Selection

Figure 1: Pharmacokinetic Investigation Workflow
Hypothesized Metabolic Pathways

The morpholine ring, while relatively stable, can undergo metabolism.[4] Modifications to the 4-benzyl group or other parts of the molecule will influence which pathways predominate.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent This compound (Parent Compound) M1 Benzyl Hydroxylation Parent->M1 M2 Morpholine Ring Oxidation Parent->M2 M3 N-debenzylation Parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M2->M5 Excretion Excretion (Urine, Feces) M3->Excretion M4->Excretion M5->Excretion

Figure 2: Potential Metabolic Pathways

By systematically applying these experimental protocols and analytical frameworks, researchers can build a comprehensive understanding of the pharmacokinetic differences between this compound and its derivatives, enabling data-driven decisions in the drug discovery process.

References

Safety Operating Guide

Navigating the Disposal of 4-Benzylmorpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 4-Benzylmorpholin-3-one, a compound requiring careful handling due to its potential hazards.

Core Disposal Principles

The primary and overarching directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1][2][3] This ensures that the chemical is managed in a way that minimizes risk to human health and the environment. Disposal procedures must always adhere to all applicable national and local regulations.[2]

Quantitative Data Summary

At present, publicly available Safety Data Sheets (SDS) and disposal guidelines for this compound do not specify quantitative thresholds (e.g., concentration limits) that would necessitate different disposal procedures. The guidance remains consistent for all quantities of waste: professional disposal is required.

Data PointValueSource
Specific Concentration Limits for DisposalNot SpecifiedN/A
Reportable Quantities for SpillsNot SpecifiedN/A

Procedural Workflow for Disposal

The proper handling and disposal of this compound waste involves a series of steps designed to ensure safety and regulatory compliance. This workflow begins with the generation of waste and ends with its final, approved disposal.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal Pathway cluster_3 Final Disposition cluster_4 Key Hazards & Personal Protective Equipment (PPE) A Waste this compound (Solid or in Solution) B Segregate Waste A->B Generated C Use Original or Clearly Labeled, Compatible Containers B->C Action D Keep Containers Tightly Closed C->D Best Practice E Store in a Well-Ventilated, Secure Area D->E Storage F Arrange for Pickup by a Licensed Chemical Waste Disposal Service E->F Initiate G Complete All Necessary Waste Manifests and Documentation F->G Documentation H Transport to an Approved Waste Disposal Plant G->H Hand-off Hazards Causes Skin Irritation (H315) Causes Serious Eye Irritation (H319) May Cause Respiratory Irritation (H335) PPE Wear Protective Gloves Wear Eye/Face Protection Use in a Well-Ventilated Area

Caption: Workflow for the proper disposal of this compound waste.

Handling and Storage of Waste

Proper interim storage and handling of this compound waste on-site is crucial for maintaining a safe laboratory environment.

  • Containers : Always keep waste this compound in its original container or a compatible, tightly sealed, and clearly labeled container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

  • Storage Location : Store waste containers in a well-ventilated area, away from incompatible materials.[1][3][4] The storage area should be secure and accessible only to authorized personnel.[2]

  • Personal Protective Equipment (PPE) : When handling waste, always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][3][4]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

  • Containment : Prevent the spill from spreading and from entering drains.[2][3][4]

  • Cleanup : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection : Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The collected waste from the spill should be disposed of as hazardous chemical waste through a licensed disposal company.[2]

Experimental Protocols for Waste Treatment

The reviewed Safety Data Sheets do not provide specific experimental protocols for the neutralization or chemical treatment of this compound waste. The standard and recommended procedure is direct disposal without on-site treatment. Any attempt to neutralize or treat this chemical waste should only be conducted by trained professionals with a validated and approved protocol.

References

Personal protective equipment for handling 4-Benzylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Benzylmorpholin-3-one. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.

Hazard Summary

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is essential to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact and inhalation. The following table summarizes the recommended PPE for handling this compound, with specific details on glove selection based on data for the parent compound, morpholine.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles and a face shield should be worn to protect against splashes.
Skin Protection A lab coat must be worn. For tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended.
Hand Protection Due to the rapid breakthrough time of nitrile gloves with morpholine, Butyl rubber gloves are recommended for prolonged contact . For short-term tasks or splash protection, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contact.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with a Type A (organic vapor) cartridge is recommended for short-term operations. For extended tasks, a full-face respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) should be used.[3]

Glove Selection Data for Morpholine (Parent Compound)

Glove MaterialBreakthrough Time (minutes)Permeation RateRecommendation
Nitrile3HighNot recommended for prolonged contact.[1]
Butyl Rubber> 480LowRecommended [2]
Neoprene20ModerateUse with caution for short-term tasks.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact emergency services.

  • Don Appropriate PPE : Wear the recommended PPE, including butyl rubber gloves, chemical safety goggles, a face shield, and a respirator if necessary.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

  • Neutralize (for basic morpholine derivatives) : Since morpholine derivatives are basic, a weak acid can be used for neutralization.[4] Cautiously apply a dilute solution of citric acid or sodium bisulfate to the spill. Test the pH of the spilled material to ensure it is neutral (pH 7) before proceeding.

  • Absorb and Collect : Once neutralized, absorb the material with an inert absorbent. Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with a detergent and water solution, followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Report : Report the spill to the appropriate safety officer or department.

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill of this compound Evacuate Evacuate & Secure Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize with Weak Acid Contain->Neutralize Absorb Absorb Neutralized Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Spill cleanup workflow for this compound.

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations. As a research chemical, it is unlikely to be a "listed" hazardous waste. Therefore, a hazardous waste determination must be made based on its characteristics.

  • Hazardous Waste Determination : The generator of the waste is responsible for determining if it is hazardous.[5][6][7]

    • Toxicity : The SDS indicates that this compound is a skin and eye irritant and may cause respiratory irritation, suggesting it may exhibit the characteristic of toxicity.

    • Ecotoxicity : While specific data for this compound is limited, some morpholine derivatives have shown low to moderate ecotoxicity.[8] Given the potential for harm to aquatic life, it is prudent to manage this waste as hazardous.

    • Recommendation : Unless you have data to prove otherwise (e.g., through a Toxicity Characteristic Leaching Procedure - TCLP), it is recommended to manage all waste containing this compound as hazardous waste.

  • Disposal Procedure :

    • Segregation : Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated and properly labeled hazardous waste container.

    • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).

    • Storage : Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.

    • Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Waste_Disposal_Decision_Tree Start Waste Generated (this compound) IsListed Is it a Listed Hazardous Waste? Start->IsListed Characteristics Does it exhibit hazardous characteristics (e.g., Toxicity)? IsListed->Characteristics No (likely) Hazardous Manage as Hazardous Waste Characteristics->Hazardous Yes (Precautionary) TCLP Perform TCLP or other analysis Characteristics->TCLP Uncertain NonHazardous Manage as Non-Hazardous Waste TCLP->Hazardous Fails TCLP->NonHazardous Passes SDS Consult SDS and Ecotoxicity Data SDS->Characteristics

Decision tree for hazardous waste determination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-Benzylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.